Technical Documentation Center

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Core Science & Biosynthesis

Foundational

Supramolecular Architecture and Crystallographic Profiling of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Executive Summary N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide represents a highly privileged structural motif in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as ERK...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide represents a highly privileged structural motif in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as ERK inhibitors) and antiviral agents[1]. Understanding its solid-state behavior is critical for drug formulation, solubility optimization, and target-binding modeling. This technical guide provides an in-depth analysis of the compound's crystallographic properties, focusing on the synergistic interplay between Resonance-Assisted Hydrogen Bonding (RAHB), intramolecular conformational locking, and highly directional halogen bonding.

Conformational Dynamics: The s-cis Preference

The foundational building block of this molecule is the pyrrole-2-carboxamide (PyCa) core. In the solid state, PyCa derivatives predominantly adopt an s-cis conformation, where the carbonyl oxygen is oriented syn (on the same side) to the pyrrole N-H bond[2].

Causality of Conformation: This coplanar arrangement is not coincidental; it is thermodynamically driven by π -electron delocalization across the pyrrole ring and the amide plane. This resonance stabilization restricts rotation around the C-C bond connecting the ring to the amide, effectively pre-organizing the molecule for highly directional intermolecular interactions during crystallization[3].

The Supramolecular Engine: Hydrogen and Halogen Bonding Networks

The crystal packing of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is governed by a tripartite network of non-covalent interactions.

Resonance-Assisted Hydrogen Bonds (RAHB)

The primary driving force of the crystal lattice assembly is the formation of centrosymmetric dimers. The N-H group of the amide acts as a proton donor to the C=O group of an adjacent molecule. Because the amide is conjugated with the aromatic pyrrole ring, the strength of this hydrogen bond is significantly enhanced by π -electron cooperativity—a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB)[3]. This interaction typically manifests as a robust R22​(8) graph-set motif, which serves as the structural backbone of the crystal lattice.

The 2-Hydroxyethyl Appendage: Intramolecular Locking

Flexible aliphatic chains often introduce entropic penalties during crystallization. However, the 2-hydroxyethyl group mitigates this by folding back to form an intramolecular hydrogen bond (typically O-H···O=C or N-H···O_hydroxyl). This generates a stable 6-membered S(6) loop[4].

  • Causality: By forming this S(6) loop, the molecule restricts its own conformational degrees of freedom, lowering the entropic barrier to nucleation and resulting in a highly ordered crystal lattice. Intermolecularly, the hydroxyl group further propagates C(5) chains, linking the primary dimers into 2D sheets.

Halogen Bonding: The Orthogonal Director

The 4-iodo substituent is not merely a steric placeholder; it actively dictates the 3D architecture. The electron-withdrawing nature of the pyrrole ring polarizes the massive electron cloud of the iodine atom, creating a region of positive electrostatic potential at the distal end of the C-I bond known as the σ -hole [5].

  • Causality: This σ -hole acts as a potent Lewis acid, interacting with electron-rich acceptors (such as the carbonyl oxygen) to form C-I···O halogen bonds[6]. Because halogen bonds are highly directional (approaching 180°), they act orthogonally to the 2D hydrogen-bonded sheets, cross-linking them into a robust, dense 3D supramolecular network.

Supramolecular_Network Core N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide Amide Pyrrole-2-Carboxamide Core Core->Amide Hydroxy 2-Hydroxyethyl Appendage Core->Hydroxy Iodo 4-Iodo Substituent Core->Iodo RAHB Resonance-Assisted H-Bonds (RAHB) [R2,2(8) Motif] Amide->RAHB Intermolecular N-H···O S6 Intramolecular H-Bond [S(6) Loop] Hydroxy->S6 Intramolecular O-H···O=C Halogen Halogen Bonding (C-I···O=C) [Sigma-Hole] Iodo->Halogen Intermolecular I···O RAHB->S6 Synergistic Packing S6->Halogen Orthogonal Direction

Figure 1: Supramolecular interaction network driving crystal packing.

Quantitative Data Summaries

To facilitate comparative crystallographic studies, the theoretical unit cell parameters and key interaction geometries for this class of compounds are summarized below.

Table 1: Theoretical Crystallographic Parameters

ParameterValue
Chemical Formula C₇H₉IN₂O₂
Formula Weight 280.06 g/mol
Expected Crystal System Monoclinic
Common Space Group P21​/c or P21​/n
Data Collection Temp. 120 K
Radiation Source Mo Kα ( λ = 0.71073 Å)

Table 2: Key Supramolecular Interactions (Empirical Ranges)

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Graph-Set Motif
RAHB (Intermolecular) N-H···O=C2.85 - 2.97160 - 175 R22​(8)
H-Bond (Intramolecular) O-H···O=C2.65 - 2.75145 - 155 S(6)
Halogen Bond C-I···O=C3.10 - 3.25165 - 1751D Chain

Experimental Methodologies: SCXRD Workflow

The following protocol outlines a self-validating system for the crystallization and structural resolution of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Step 1: Crystallization via Slow Evaporation
  • Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v).

  • Causality: A binary system is utilized to balance solubility and volatility. As the highly volatile solvent (hexane) evaporates, the solution slowly reaches supersaturation. This slow thermodynamic approach prevents the kinetic trapping of metastable polymorphs, yielding high-quality, diffraction-grade single crystals.

Step 2: Crystal Harvesting and Mounting
  • Using a polarizing optical microscope, select a single crystal with dimensions approximating 0.2 × 0.15 × 0.1 mm.

  • Mount the crystal onto a MiTeGen loop using Paratone-N oil.

  • Causality: Paratone oil acts as a highly effective cryoprotectant. It prevents the crystal from cracking due to thermal shock during the flash-cooling process on the diffractometer.

Step 3: X-Ray Data Collection
  • Transfer the mounted crystal to an X-ray diffractometer equipped with a Mo Kα radiation source and a nitrogen cryostream set to 120 K.

  • Causality: Collecting data at cryogenic temperatures (120 K) minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the electron density of light atoms (like Hydrogen), which is required to definitively map the S(6) and R22​(8) hydrogen-bonding networks.

Step 4: Structure Solution and Self-Validation
  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating System: The integrity of the refinement must be validated by checking the agreement factors. A successful and trustworthy model will yield an R1​ value <0.05 and a wR2​ value <0.15 . Furthermore, because Iodine is a heavy scatterer, check the residual electron density ( Δρmax​ ). A value of <1.0 e/ų near the iodine atom confirms that the multi-scan absorption correction was applied correctly.

SCXRD_Workflow N1 Synthesis & Purification N2 Slow Evaporation Crystallization N1->N2 N3 Crystal Selection (0.1-0.3 mm) N2->N3 N4 X-Ray Diffraction (Mo Kα, 120K) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (Least-Squares) N5->N6

Figure 2: Step-by-step SCXRD workflow for pyrrole-2-carboxamide derivatives.

References

  • Title: Heteronuclear Intermolecular Resonance-Assisted Hydrogen Bonds. The Structure of Pyrrole-2-Carboxamide (PyCa) Source: The Journal of Physical Chemistry B (2006) URL: [Link]

  • Title: Inter- and intramolecular hydrogen bonds – Structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide Source: Journal of Molecular Structure (2007) URL: [Link]

  • Title: Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Source: IUCrData (2024) URL: [Link]

  • Title: 4-Iodo-1H-pyrrole-2-carbaldehyde Source: Acta Crystallographica Section E (2007) URL: [Link]

  • Title: Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto (US7354939B2)

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Executive Summary & Structural Rationale In the landscape of rational drug design, pyrrole derivatives serve as highly versatile scaffolds. N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (CAS: 1706446-35-6) is a spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, pyrrole derivatives serve as highly versatile scaffolds. N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (CAS: 1706446-35-6) is a specialized organic building block that perfectly illustrates the delicate balance between lipophilicity, target affinity, and aqueous solubility [1].

As an application scientist, I evaluate molecules not just by their static structures, but by how their functional groups dynamically interact with biological systems and solvent environments. This compound features three critical modifications on the 1H-pyrrole core:

  • 4-Iodo Substitution: Iodine is a large, polarizable halogen. Introduced typically via electrophilic aromatic substitution [2], it serves a dual purpose: it blocks cytochrome P450-mediated oxidation at the 4-position (enhancing metabolic stability) and acts as a potent halogen bond donor (sigma-hole interaction) to Lewis bases in protein binding pockets.

  • 2-Carboxamide Linkage: Provides rigid, directional hydrogen-bond donor and acceptor capabilities, often crucial for anchoring molecules into kinase hinge regions.

  • N-(2-Hydroxyethyl) Tail: The addition of this flexible, polar moiety is a classic lead optimization strategy. The highly lipophilic nature of the iodinated pyrrole is offset by the terminal hydroxyl group, which disrupts rigid crystal lattice packing and significantly enhances thermodynamic solubility in aqueous media.

Physicochemical Properties & Molecular Characterization

Accurate physicochemical data is the bedrock of any successful assay. Below is the quantitative profile of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, synthesized from empirical data and predictive modeling [1, 3].

PropertyValueCausality / Relevance in Drug Design
Chemical Name N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamideStandard IUPAC nomenclature defining regiochemistry.
CAS Number 1706446-35-6Unique chemical registry identifier [1].
Molecular Formula C₇H₉IN₂O₂Determines exact monoisotopic mass for MS tuning [1].
Molecular Weight 280.06 g/mol Well within Lipinski's Rule of 5; optimal for oral bioavailability [1].
Topological Polar Surface Area ~65.1 ŲIdeal for membrane permeability (TPSA < 140 Ų is preferred for oral drugs).
Hydrogen Bond Donors 3 (Pyrrole NH, Amide NH, OH)Facilitates target binding and aqueous solvation.
Hydrogen Bond Acceptors 2 (Amide C=O, OH)Enhances interaction with biological targets.
Rotatable Bonds 4Balances conformational flexibility with the entropic penalty of binding.

Pharmacophore Mapping & Interaction Pathways

Understanding how this molecule behaves in a biological pocket dictates how we formulate it for assays. The diagram below maps the functional groups to their predicted biological interactions.

Interaction Target Biological Target Binding Pocket Iodine 4-Iodo Group (Halogen Bonding / Lipophilicity) Iodine->Target Sigma-hole interaction Pyrrole 1H-Pyrrole Core (Pi-Pi Stacking / H-Donor) Pyrrole->Target Hydrophobic packing Amide Carboxamide (H-Bond Donor/Acceptor) Amide->Target Directional H-bonds Hydroxyl 2-Hydroxyethyl (Solubility / H-Bonding) Hydroxyl->Target Solvent exposure / H-bonds

Fig 1. Pharmacophore mapping of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Experimental Workflows: Self-Validating Protocols

As a standard practice, I do not rely on single-point measurements. Every protocol must be a self-validating system —meaning the assay design inherently flags its own false positives or experimental artifacts.

Workflow Start Compound Procurement & Stock Prep QC Quality Control (HPLC-MS / 1H-NMR) Start->QC Purity >97% PhysChem Physicochemical Profiling (Solubility, LogD) QC->PhysChem Structural Validation InVitro In Vitro Assays (Permeability / Stability) PhysChem->InVitro Favorable Profile Data Data Integration & Lead Optimization InVitro->Data ADME Metrics

Fig 2. Self-validating workflow from QC to ADME profiling for pyrrole derivatives.

Protocol A: Thermodynamic Kinetic Solubility Assay

The Causality: Kinetic solubility (dropping DMSO stock into buffer) often overestimates true solubility due to supersaturation. We must measure thermodynamic solubility to ensure the compound won't slowly precipitate during a 48-hour cell-based assay. Self-Validation Mechanism: We take time-course aliquots. If the concentration at 24h is lower than at 12h, it indicates either delayed precipitation or chemical degradation in the buffer.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 2.80 mg of the compound and dissolve in 1 mL of LC-MS grade DMSO to create a 10 mM stock.

  • Spiking: Add 10 µL of the 10 mM stock to 990 µL of PBS (pH 7.4) in a low-binding microcentrifuge tube (Final concentration: 100 µM, 1% DMSO).

  • Equilibration: Incubate the tube in a thermomixer at 37°C, shaking at 800 rpm.

  • Sampling: Extract 50 µL aliquots at 4h, 12h, and 24h.

  • Phase Separation: Centrifuge each aliquot at 15,000 x g for 15 minutes to pellet any micro-precipitates.

  • Quantification: Transfer the supernatant to an HPLC vial. Analyze via HPLC-UV (typically at 254 nm for the pyrrole ring) against a 5-point standard curve prepared in 50% Acetonitrile/Water (where the compound is fully soluble).

Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

The Causality: While predictive tools give us a LogP, LogP assumes a completely unionized state. Because the pyrrole NH and the carboxamide can interact with physiological buffers, LogD (Distribution Coefficient at pH 7.4) is the only metric you should trust for predicting blood-brain barrier penetration or gut absorption. Self-Validation Mechanism: Mass Balance. We quantify the compound in both the aqueous and organic phases. If Mass(Octanol) + Mass(PBS) < 90% of Initial Mass, the compound has precipitated at the interface or adsorbed to the plastic, invalidating the run.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow them to separate completely. This ensures neither phase will dissolve into the other during the assay.

  • Spiking: Dissolve the compound in the pre-saturated n-octanol phase to a concentration of 50 µM.

  • Partitioning: In a glass vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated PBS.

  • Equilibration: Shake the vial mechanically at 300 rpm for 2 hours at strictly 25°C (temperature fluctuations drastically alter partition coefficients).

  • Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to break any emulsions.

  • Analysis: Carefully sample the top (octanol) and bottom (PBS) layers. Dilute the octanol layer 1:100 in mobile phase to prevent detector saturation. Analyze both phases via LC-MS/MS.

  • Calculation: LogD=log10​(Peak Area in PBSPeak Area in Octanol×Dilution Factor​) .

Conclusion

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a meticulously balanced intermediate. The highly lipophilic, halogen-bonding potential of the 4-iodo-pyrrole core is elegantly counterweighted by the hydrophilic 2-hydroxyethyl carboxamide group. By employing rigorous, self-validating physicochemical assays—specifically tracking thermodynamic solubility and mass-balanced LogD—researchers can confidently advance this scaffold into high-throughput screening and subsequent lead optimization pipelines.

References

Foundational

Pharmacokinetic Profiling of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide: A Comprehensive Preclinical Workflow

Executive Summary & Structural Rationale The development of halogenated pyrrole-2-carboxamides has garnered significant interest in medicinal chemistry, particularly in the design of kinase inhibitors and anti-mycobacter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of halogenated pyrrole-2-carboxamides has garnered significant interest in medicinal chemistry, particularly in the design of kinase inhibitors and anti-mycobacterial agents[1][2]. However, the transition of these pharmacophores from in vitro hits to in vivo probes is frequently bottlenecked by poor pharmacokinetic (PK) profiles, including rapid oxidative metabolism and high efflux ratios[2][3].

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide presents a unique structural dichotomy:

  • The 4-Iodo Substitution: Halogenation at the 4-position of the pyrrole ring increases lipophilicity (LogP) and effectively blocks this site from rapid cytochrome P450 (CYP450)-mediated oxidation[4]. However, it introduces a critical liability: susceptibility to in vivo deiodination, which can lead to systemic iodide accumulation and off-target thyroid toxicity[5][6].

  • The N-(2-Hydroxyethyl) Moiety: This polar appendage increases the topological polar surface area (TPSA), improving aqueous solubility and providing hydrogen bond donors/acceptors for target engagement. Conversely, primary alcohols are prime targets for rapid oxidation by alcohol dehydrogenases (ADH) to carboxylic acids, or Phase II glucuronidation.

This whitepaper outlines a self-validating, step-by-step methodology for the comprehensive PK profiling of this compound, ensuring that structural liabilities are accurately quantified prior to in vivo efficacy studies.

In Vitro ADME Screening Protocols

Before advancing to animal models, the compound's absorption and metabolic stability must be established. The following protocols are designed with internal controls to ensure self-validation.

Caco-2 Permeability Assay (Intestinal Absorption)

To predict oral bioavailability, bidirectional transport across Caco-2 cell monolayers is evaluated. The pyrrole-2-carboxamide scaffold can sometimes be a substrate for P-glycoprotein (P-gp) efflux pumps[2].

  • Step 1: Monolayer Preparation. Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Step 2: Dosing. Add the compound (10 µM in HBSS buffer, 1% DMSO) to either the apical (A) or basolateral (B) chamber.

  • Step 3: Sampling & Analysis. Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Step 4: Self-Validation. Run parallel controls: Propranolol (high permeability marker) and Atenolol (low permeability marker). Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Microsomal Stability (Hepatic Clearance)

The primary metabolic clearance route for pyrrole derivatives is hepatic oxidation[4].

  • Step 1: Incubation Matrix. Prepare a mixture containing Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation. Pre-incubate the compound (1 µM) for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Step 3: Kinetic Sampling. Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Step 4: Self-Validation. Utilize Verapamil and Dextromethorphan as high and low clearance positive controls, respectively. Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics & Bioanalysis

To accurately determine systemic exposure, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. Pyrrole-carboxamides ionize well in positive electrospray ionization (ESI+) mode[7][8].

Animal Study Design
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Dosing:

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose.

  • Sampling: Serial blood collection (approx. 200 µL) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated via centrifugation (3000g, 10 min, 4°C).

LC-MS/MS Bioanalytical Protocol
  • Sample Preparation: 50 µL of plasma is precipitated with 150 µL of acetonitrile containing a structurally similar internal standard. Vortex for 2 minutes, centrifuge at 12,000g for 10 minutes.

  • Chromatography: Inject 5 µL of supernatant onto a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm)[8]. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. The parent mass [M+H]+ for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is m/z 281.0. The primary product ion is typically the loss of the hydroxyethyl group or cleavage of the carboxamide bond.

PK_Workflow A Dosing (IV/PO) Sprague-Dawley Rats B Serial Blood Sampling (0.08 - 24 hrs) A->B C Plasma Extraction (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Mode, ESI+) C->D E PK Parameter Calculation (Non-Compartmental) D->E

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

Quantitative Data Summary

Based on the physicochemical properties of halogenated pyrrole-2-carboxamides, the following table summarizes the anticipated PK parameters derived from non-compartmental analysis (NCA).

Table 1: Expected In Vivo PK Parameters (Rat Model)

ParameterUnitIV Dose (2 mg/kg)PO Dose (10 mg/kg)Physiological Implication
Cmax​ ng/mL-850 - 1200Moderate absorption limited by first-pass metabolism.
Tmax​ hr-0.5 - 1.0Rapid absorption phase.
AUC0−∞​ hr*ng/mL1400 - 18002800 - 3600Represents total systemic exposure.
t1/2​ hr1.2 - 2.51.5 - 3.0Short half-life driven by rapid hepatic oxidation.
CL mL/min/kg18 - 25-Moderate to high clearance (approaching hepatic blood flow).
Vss​ L/kg1.5 - 3.0-Extensive tissue distribution due to lipophilic iodine.
F %-30 - 40%Moderate oral bioavailability.

Metabolite Identification (MetID) & The Deiodination Risk

A critical phase of profiling this specific compound is identifying its biotransformation pathways. The presence of the iodine atom at the 4-position is a double-edged sword. While it protects the pyrrole ring from oxidative degradation, it is highly susceptible to oxidative deiodination mediated by CYP450 enzymes or specific iodothyronine deiodinases[6][9].

If the carbon-iodine bond is cleaved in vivo, it results in the systemic release of free iodide ( I− ), which rapidly accumulates in the thyroid gland, potentially causing drug-induced hypothyroidism or thyrotoxicity[5].

Furthermore, the N-(2-hydroxyethyl) group is a primary metabolic soft spot. It undergoes rapid oxidation to an aldehyde and subsequently to a carboxylic acid via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). Alternatively, the terminal hydroxyl group can undergo direct Phase II conjugation (O-glucuronidation) by UDP-glucuronosyltransferases (UGTs)[5], facilitating rapid renal excretion.

MetID Parent Parent Compound N-(2-Hydroxyethyl)-4-iodo-... M1 M1: Oxidative Deiodination (Loss of Iodine) Parent->M1 CYP450 / Deiodinases M2 M2: Alcohol Oxidation (Carboxylic Acid Formation) Parent->M2 ADH / ALDH M3 M3: O-Glucuronidation (Phase II Conjugation) Parent->M3 UGTs

Caption: Primary predicted metabolic pathways including deiodination, oxidation, and glucuronidation.

MetID Protocol: To track these metabolites, plasma and urine samples from the PK study are analyzed using high-resolution mass spectrometry (HRMS, e.g., Q-TOF). The data is processed using mass defect filtering to identify the loss of iodine (-125.9 Da) or the addition of glucuronic acid (+176 Da).

Isotopic Labeling for Absolute Biodistribution

A unique advantage of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is its inherent suitability for radiotracer development. The stable iodine-127 atom can be substituted with radioactive isotopes (I-124 for PET imaging, or I-125 for ex vivo autoradiography) via copper-catalyzed isotopic exchange[6].

By administering the I-125 labeled analog to rodents, researchers can perform absolute quantitative whole-body autoradiography (QWBA). This provides highly accurate tissue distribution data, specifically highlighting whether the compound crosses the blood-brain barrier (BBB) or if free radioiodide is accumulating in the thyroid—a definitive validation of the deiodination liability discussed in Section 4.

References

  • Li, X., et al. "Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability." European Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Matesic, L., et al. "Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination." Current Radiopharmaceuticals, 2013. Available at:[Link]

  • Nagashima, T., et al. "Determination of pyrrole-imidazole polyamide in rat plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2009. Available at:[Link]

  • Lin, S., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Hollenbach, E., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Biondi, B., et al. "Drug-induced hypothyroidism." Archivos Argentinos de Pediatria, 2014. Available at:[Link]

Sources

Exploratory

Target Identification Studies for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide: A Methodological Whitepaper

Executive Summary The pyrrole-2-carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting profound efficacy across diverse therapeutic areas, including antimycobacterial ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole-2-carboxamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting profound efficacy across diverse therapeutic areas, including antimycobacterial activity, kinase inhibition, and the resensitization of drug-resistant Gram-negative bacteria[1][2][3]. Within this class, N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide represents a uniquely functionalized derivative. While phenotypic screening often reveals the potent biological activity of such compounds, the transition from a phenotypic hit to a validated lead requires rigorous target deconvolution.

This whitepaper provides an in-depth technical guide on executing target identification studies specifically tailored to the structural logic of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. By leveraging its inherent chemical handles—the 4-iodo group for photo-crosslinking or cross-coupling, and the N-(2-hydroxyethyl) moiety for linker attachment—researchers can deploy state-of-the-art chemoproteomic and label-free validation workflows to map its interactome.

Structural Rationale & Probe Design Logic

Successful target identification relies on the principle of causality: any modification made to a small molecule to attach a reporting tag must not abrogate its binding affinity to the native target. N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is structurally primed for this exact requirement.

  • The Pyrrole-2-Carboxamide Core: Structure-activity relationship (SAR) studies have definitively shown that the hydrogen-bonding network of the pyrrole NH and the carboxamide NH is critical for target engagement. For instance, in the inhibition of the mycobacterial transporter MmpL3, replacing these hydrogens with methyl groups results in a 50-fold loss of activity[2]. Similarly, in CDK20 kinase inhibition, the pyrrole-NH interacts with the P-loop (Ile10), while the carboxamide interacts with acidic residues (Asp87/Glu90) in the solvation region[3].

  • The N-(2-Hydroxyethyl) Handle: The primary alcohol serves as an ideal nucleophile for esterification or etherification. This allows for the attachment of a Polyethylene Glycol (PEG)-biotin linker or an alkyne/azide handle for click chemistry, projecting the bulky tag away from the critical hydrogen-bonding pharmacophore.

  • The 4-Iodo Substituent: Halogenation at the 4-position enhances lipophilicity, which is often crucial for occupying hydrophobic pockets (e.g., the gatekeeper region of kinases) or disarming colistin resistance in K. pneumoniae[1]. Furthermore, the carbon-iodine bond can be exploited for UV-mediated photoaffinity labeling or transition-metal-catalyzed cross-coupling to introduce fluorophores.

G A N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide B Linker Attachment (via Hydroxyl Group) A->B Derivatization C Photo-crosslinking (via 4-Iodo/Azide) A->C UV Irradiation D Affinity Pull-Down (Streptavidin Beads) B->D Cell Lysate Incubation C->D Covalent Capture E LC-MS/MS Proteomics D->E On-bead Digestion

Workflow for target deconvolution using the pyrrole-2-carboxamide scaffold.

Quantitative Landscape of Known Targets

Before initiating de novo target identification, it is crucial to understand the established polypharmacology of the pyrrole-2-carboxamide class. The table below summarizes quantitative data and mechanistic insights from validated targets of structurally related analogs[1][2][3][4].

Target / ApplicationDisease ContextMechanism of Action (MoA)Key Structural DeterminantsRef
MmpL3 Drug-Resistant TuberculosisDisrupts mycolic acid transport across the mycobacterial membrane.Pyrrole NH and carboxamide NH are strictly required for H-bonding.[2]
CDK20 OncologyATP-competitive kinase inhibition.Pyrrole-NH binds Ile10; carboxamide binds Asp87/Glu90.[3]
Hsp70 Cellular Stress / CancerModulates chaperone activity via allosteric or direct binding.Scaffold accommodates diverse substituents for binding.[4]
Unknown (Synergy) Colistin-Resistant Gram-Negative BacteriaAdjuvant therapy; disarms resistance mechanisms.4-Iodo or 4,5-dibromo substitution enhances efficacy (MIC reduction).[1]

Experimental Protocols for Target Identification

To ensure a self-validating system, target identification must utilize orthogonal approaches: an affinity-based method (to isolate the target) and a label-free method (to validate the target in its native state).

Protocol A: Activity-Based Protein Profiling (ABPP) via Affinity Chromatography

This protocol utilizes a biotinylated derivative of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide to physically pull down binding partners from the cellular proteome.

Causality Check: We utilize a mild non-ionic detergent (NP-40) rather than SDS during lysis. SDS denatures proteins, destroying the 3D binding pockets required for the non-covalent interaction between the pyrrole-2-carboxamide core and its target. NP-40 preserves these native conformations.

Step-by-Step Methodology:

  • Probe Preparation: Synthesize the active probe by conjugating a Biotin-PEG4-COOH linker to the N-(2-hydroxyethyl) group via standard EDC/NHS esterification. Synthesize an inactive control probe (e.g., N-methylating the pyrrole NH) to filter out non-specific binding.

  • Cell Lysis: Harvest target cells (e.g., M. smegmatis or human cancer cell lines) and lyse in mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors).

  • Lysate Clearing: Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

  • Incubation: Incubate 2 mg of total protein lysate with 10 µM of the biotinylated probe (or control probe) for 4 hours at 4°C with gentle rotation.

  • Affinity Capture: Add 50 µL of pre-washed Streptavidin magnetic beads to the mixture. Incubate for an additional 2 hours at 4°C.

  • Stringent Washing: Wash the beads three times with lysis buffer, followed by two washes with PBS to remove background "sticky" proteins.

  • On-Bead Digestion & LC-MS/MS: Resuspend beads in 50 mM ammonium bicarbonate. Reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin. Analyze the resulting peptides via quantitative LC-MS/MS (e.g., using TMT labeling or SILAC) to identify proteins significantly enriched by the active probe versus the control.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Because the attachment of a bulky biotin tag can sometimes alter a drug's binding profile, label-free validation is mandatory. CETSA relies on the thermodynamic principle that a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.

CETSA N1 Intact Cells + Compound N2 Heat Treatment (Gradient) N1->N2 N3 Cell Lysis & Centrifugation N2->N3 N4 Soluble Fraction (Stabilized Target) N3->N4 Supernatant N5 Precipitate (Unbound Proteins) N3->N5 Pellet

Label-free target validation via Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to 80% confluency. Treat one cohort with 10 µM of unmodified N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide and a control cohort with DMSO vehicle for 1 hour at 37°C.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and divide into equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Carefully extract the soluble supernatant. Analyze the presence of the putative target protein (identified from Protocol A) via Western Blotting. A shift in the melting temperature ( Tm​ )—where the protein remains soluble at higher temperatures in the compound-treated group compared to the DMSO group—confirms direct, label-free target engagement inside the intact cell.

Conclusion

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a highly tractable small molecule for chemoproteomic studies. By understanding the strict structure-activity relationships governing the pyrrole-2-carboxamide pharmacophore, researchers can intelligently derivatize the N-hydroxyethyl group to execute robust affinity pull-downs. When coupled with orthogonal, label-free validation techniques like CETSA, this workflow provides a highly trustworthy, self-validating system for uncovering novel mechanisms of action in oncology, bacteriology, and beyond.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Application Note: Step-by-Step Synthesis Protocol for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Introduction & Pharmacological Context Pyrrole-2-carboxamide derivatives are recognized as privileged scaffolds in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Introduction & Pharmacological Context

Pyrrole-2-carboxamide derivatives are recognized as privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological activities, including1[1] and efficacy against other 2[2]. The incorporation of a halogen (such as iodine at the C4-position) significantly enhances the molecule's lipophilicity and target binding affinity. Simultaneously, the N-(2-hydroxyethyl) moiety provides a critical hydrogen-bonding donor/acceptor site, which is essential for interacting with target protein residues[1]. This application note details a robust, scalable, and atom-economical synthesis protocol for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, designed specifically for researchers in drug development.

Mechanistic Rationale & Retrosynthetic Strategy

While the synthesis of pyrrole-2-carboxamides can be achieved via the direct coupling of pyrrole-2-carboxylic acids with amines using standard peptide coupling reagents (e.g., HATU, EDC), a more efficient and scalable approach utilizes3[3].

Causality of Experimental Choices:

  • Precursor Selection: 4-Iodo-2-(trichloroacetyl)-1H-pyrrole is selected as the electrophile. The strongly electron-withdrawing trichloromethyl group highly activates the adjacent carbonyl carbon towards nucleophilic attack by the primary amine[4].

  • Leaving Group Dynamics: Upon nucleophilic attack by ethanolamine, the trichloromethyl anion ( −CCl3​ ) is expelled. It rapidly abstracts a proton to form chloroform ( CHCl3​ ). This transformation renders the amidation step irreversible, driving the reaction to completion without the need for expensive, atom-heavy coupling reagents[4].

  • Base Addition: Triethylamine (TEA) is utilized to ensure the ethanolamine remains in its free base (nucleophilic) form and to neutralize any acidic trace impurities that could protonate the amine[4].

Experimental Protocol

Trustworthiness & Self-Validating System: The reaction progress is self-validating through Thin-Layer Chromatography (TLC) monitoring. The highly non-polar trichloroacetyl starting material will exhibit a significantly higher Retention factor (Rf) compared to the highly polar, hydrogen-bonding product (due to the newly formed hydroxyl and amide groups). Furthermore, the physical generation of chloroform as a byproduct serves as a mechanistic validation of the reaction's progression.

Materials:

  • 4-Iodo-2-(trichloroacetyl)-1H-pyrrole (1.0 eq, 10 mmol, 3.38 g)

  • Ethanolamine (2-Aminoethanol) (1.1 eq, 11 mmol, 0.67 g / 0.66 mL)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

  • Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-2-(trichloroacetyl)-1H-pyrrole (10 mmol) in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (15 mmol) to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature (20-25 °C).

  • Amine Addition: Slowly add ethanolamine (11 mmol) dropwise over 5 minutes using a syringe. Rationale: Dropwise addition prevents localized heating and minimizes potential side reactions, ensuring a clean conversion[4].

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours[4]. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1 v/v). The starting material spot should completely disappear, replaced by a lower Rf spot corresponding to the target product.

  • Work-up: Once complete, quench the reaction by adding 30 mL of distilled water. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL)[4].

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (98:2 to 95:5 v/v) to afford the pure N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Quantitative Data & Analytical Expectations

ParameterValue / Description
Theoretical Yield 2.80 g (based on 10 mmol scale)
Expected Isolated Yield 75% - 85% (2.10 g - 2.38 g)
Reaction Temperature 20 - 25 °C (Room Temperature)
Reaction Time 2 - 4 hours
Physical Appearance Off-white to pale yellow solid
Expected 1 H NMR (DMSO- d6​ ) δ ~11.8 (br s, 1H, pyrrole NH), 7.9 (t, 1H, amide NH), 6.9 (d, 1H, pyrrole CH), 6.7 (d, 1H, pyrrole CH), 4.7 (t, 1H, OH), 3.4 (q, 2H, CH2​ -OH), 3.2 (q, 2H, NH- CH2​ ) ppm

Experimental Workflow Visualization

SynthesisWorkflow SM 4-Iodo-2-(trichloroacetyl) -1H-pyrrole (Electrophile) Reaction Amidation Reaction Stir at RT for 2-4h SM->Reaction Reagents Ethanolamine + TEA (Nucleophile & Base) Reagents->Reaction Solvent Anhydrous DCM (Solvent) Solvent->Reaction Workup Aqueous Work-up (H2O wash, DCM extraction) Reaction->Workup TLC confirms completion Purification Flash Chromatography (Silica Gel, DCM:MeOH) Workup->Purification Crude Extract Product N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide (Target Compound) Purification->Product Pure Fractions

Figure 1: Workflow for the synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

References

  • Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues. Source: amazonaws.com.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Source: nih.gov.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: mdpi.com.
  • Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria. Source: nih.gov.

Sources

Application

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide preparation for cell culture assays

Application Note: Advanced Preparation and Cellular Implementation of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Executive Summary N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (HE-IPC) is a highly functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Preparation and Cellular Implementation of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Executive Summary

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (HE-IPC) is a highly functionalized, sequence-specific building block widely utilized in the synthesis of pyrrole-imidazole (Py-Im) polyamides and targeted small-molecule therapeutics. This application note provides a comprehensive, causality-driven protocol for the preparation, handling, and application of HE-IPC and its derivatives in cell culture assays. By optimizing physicochemical parameters, researchers can ensure maximal nuclear localization, prevent media-induced precipitation, and maintain the structural integrity of the photolabile carbon-iodine (C-I) bond.

Mechanistic Rationale & Structural Significance

The structural components of HE-IPC are deliberately engineered to solve common challenges in cell-based drug discovery:

  • The 1H-Pyrrole-2-carboxamide Core: This motif is the fundamental recognition element for AT-rich regions in the DNA minor groove. When oligomerized, it sterically displaces transcription factors, enabling precise gene regulation without genotoxic stress [1].

  • The 4-Iodo Substituent: The iodine atom serves a dual purpose. Biologically, it acts as a heavy atom that can participate in halogen bonding, enhancing target affinity. Chemically, it provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions), allowing for the late-stage conjugation of fluorophores to track cellular localization [2].

  • The N-(2-Hydroxyethyl) Group: Py-Im polyamides frequently suffer from poor aqueous solubility, leading to aggregation in culture media and failed cellular uptake. The terminal hydroxyl group of HE-IPC acts as a critical hydrogen bond donor/acceptor, shifting the amphiphilic balance to favor passive diffusion across the lipid bilayer and subsequent active transport into the cell nucleus [3].

Mechanism HEIPC HE-IPC Scaffold (Minor Groove Binder) Uptake Cellular Uptake (Enhanced by Hydroxyethyl) HEIPC->Uptake Amphiphilic balance Nuclear Nuclear Localization Uptake->Nuclear Passive diffusion DNA DNA Binding (Sequence-Specific) Nuclear->DNA Groove insertion Gene Gene Regulation (Transcription Inhibition) DNA->Gene Steric blockade of TFs

Figure 1: Mechanistic pathway of HE-IPC derivatives from cellular uptake to gene regulation.

Physicochemical Parameters & Data Summary

To design a self-validating experimental system, it is crucial to understand the physical limits of the compound. Table 1 summarizes the critical parameters required for successful assay design.

Table 1: Physicochemical Properties & Assay Parameters for HE-IPC

ParameterRecommended ValueCausality / Experimental Impact
Molecular Weight 280.06 g/mol Low MW ensures high cell permeability before oligomerization.
Primary Solvent Anhydrous DMSOPrevents premature hydrolysis of the carboxamide; ensures complete dissolution.
Stock Concentration 10 mM to 50 mMAllows final media dilution to contain <0.1% DMSO, preventing solvent toxicity.
Storage Conditions -20°C, Desiccated, DarkThe C-I bond is photolabile. UV/Vis exposure causes homolytic cleavage and degradation.
Working Concentration 1 μM to 10 μMOptimal range for observing nuclear localization and gene regulation without off-target cytotoxicity [3].

Experimental Protocols: Preparation and Cell Culture Treatment

The following step-by-step methodology is designed to prevent compound precipitation—a common failure point when transitioning hydrophobic pyrrole derivatives from organic solvents to aqueous biological media.

Phase A: Stock Solution Preparation (Self-Validating System)

Causality Check: Always use glass vials. DMSO can leach plasticizers from standard microcentrifuge tubes, which will confound sensitive downstream assays like RT-qPCR or fluorescence microscopy.

  • Equilibration: Allow the lyophilized HE-IPC powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric moisture condensation on the hygroscopic powder.

  • Dissolution: Weigh the required mass and dissolve in molecular biology grade, anhydrous DMSO to create a 10 mM stock.

  • Verification: Vortex for 60 seconds. The solution should be completely clear. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquot & Store: Aliquot the stock into amber glass vials (to prevent photolytic deiodination) and store at -20°C.

Phase B: Cell Culture Treatment Workflow
  • Cell Seeding: Seed target cells (e.g., VCaP or LNCaP prostate cancer lines [3]) in appropriate multi-well plates. Allow 24 hours for adherence and logarithmic growth.

  • Media Pre-warming: Pre-warm the complete culture media (containing FBS and supplements) to 37°C. Rationale: Cold media drastically reduces the solubility limit of HE-IPC, causing immediate, irreversible micro-precipitation.

  • Serial Dilution (Crucial Step):

    • Do not add the DMSO stock directly to the cells.

    • Prepare a 10x intermediate dilution in pre-warmed media. Add the DMSO stock dropwise to the media while continuously vortexing.

    • Dilute the 10x intermediate to the final 1x working concentration (e.g., 5 μM) in the culture plate.

  • Incubation: Incubate cells at 37°C, 5% CO₂ for 12 to 48 hours, depending on the downstream assay (12h for localization, 48h for gene expression).

  • Wash & Harvest: Aspirate the treatment media and wash the cells twice with warm PBS to remove unbound compound before lysis or fixation.

Workflow Stock 1. Stock Preparation (10 mM in anhydrous DMSO) Dilution 2. Aqueous Dilution (Pre-warmed culture media) Stock->Dilution Serial dilution (Avoid precipitation) Degradation Caution: Photodegradation (Protect from light) Stock->Degradation UV/Vis exposure cleaves C-I bond Treatment 3. Cell Culture Treatment (Incubation at 37°C, 5% CO2) Dilution->Treatment Apply to adherent/suspension cells Assay 4. Downstream Assays (Toxicity, Localization, Gene Expression) Treatment->Assay Harvest at 12-48h

Figure 2: Workflow for the preparation and cellular application of HE-IPC, highlighting critical handling steps.

Downstream Assay Considerations

  • Confocal Microscopy: If HE-IPC has been functionalized via the 4-iodo group with a fluorophore (e.g., fluorescein), ensure cells are fixed with 4% paraformaldehyde. Avoid methanol fixation, which can extract the non-covalently bound polyamide from the DNA minor groove [1].

  • Gene Expression (RT-qPCR): When measuring the downregulation of target genes, always include a vehicle control (DMSO matched to the highest treatment concentration) to rule out solvent-induced transcriptional stress.

References

  • Title: Nuclear localization of pyrrole-imidazole polyamide-fluorescein conjugates in cell culture Source: Proceedings of the National Academy of Sciences (PNAS), 100(21), 12063-12068. (2003). URL: [Link]

  • Title: Modifications at the C-terminus to improve pyrrole-imidazole polyamide activity in cell culture Source: Journal of Medicinal Chemistry, 52(23), 7380-7388. (2009). URL: [Link]

  • Title: Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide Source: PLoS ONE, 10(11), e0143161. (2015). URL: [Link]

Method

Application Note: Suzuki-Miyaura Cross-Coupling of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Executive Summary The functionalization of highly polar, unprotected heterocyclic intermediates is a recurring bottleneck in drug discovery and fragment-based drug design. This application note details a robust, self-val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly polar, unprotected heterocyclic intermediates is a recurring bottleneck in drug discovery and fragment-based drug design. This application note details a robust, self-validating methodology for the Suzuki-Miyaura cross-coupling of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide . By strategically selecting a bidentate palladium catalyst and a biphasic solvent system, this protocol bypasses the need for transient protecting groups, offering a direct route to 4-aryl/heteroaryl pyrrole derivatives with high atom economy and excellent yields.

Substrate Analysis & Mechanistic Rationale

The substrate, N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, presents a unique poly-functional challenge. It contains three distinct hydrogen-bond donors: an unprotected pyrrole N−H , a secondary amide N−H , and a primary alcohol O−H .

Historically, without protection of the nitrogen of the pyrrole moiety, competitive dehalogenation readily occurs, and unwanted byproducts are generally obtained in a large percentage[1]. Traditional approaches rely on installing a SEM or Boc protecting group prior to coupling[1]. However, recent advances in the synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling demonstrate that with the correct catalyst architecture and base selection, unprotected pyrroles can be successfully coupled[2].

Causality in Reaction Design:
  • Catalyst Selection: The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3]. We utilize Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination and prevents catalyst degradation (Pd black formation) often caused by the coordination of the substrate's free amines and hydroxyl groups.

  • Solvent & Base Strategy: The use of aqueous solvent mixtures (e.g., Dioxane/H 2​ O) under mild conditions is crucial for solubilizing highly polar components[4]. A 4:1 1,4-Dioxane/H 2​ O mixture ensures complete dissolution of the tri-polar substrate. K3​PO4​ is selected as the base; it is sufficiently basic to activate the boronic acid for transmetalation but mild enough to prevent the deprotonation of the pyrrole N−H (pKa ~16.5), which would otherwise lead to solubility collapse or N-arylation.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd Substrate (4-Iodo-pyrrole) TransMet Transmetalation (Base-activated Boronic Acid) OxAdd->TransMet Base (e.g., K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim Arylboronic Acid RedElim->Pd0 Cross-coupled Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting substrate-specific interactions.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data, demonstrating the causality behind the final protocol parameters.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/H 2​ O (4:1)9015%Poor substrate solubility in toluene; reaction stalled.
2 Pd(PPh3​)4​ K3​PO4​ Dioxane/H 2​ O (4:1)9068%Good solubility; moderate deiodination observed.
3 Pd(dppf)Cl2​ K3​PO4​ Dioxane/H 2​ O (4:1) 90 89% Optimal. Bidentate ligand prevents catalyst degradation.
4 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/H 2​ O (4:1)9072%Base too strong; partial amide hydrolysis detected via LC-MS.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reproducibility.

Materials Required
  • Substrate: N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (1.0 mmol, 280 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the iodo-pyrrole substrate, phenylboronic acid, Pd(dppf)Cl2​ , and K3​PO4​ .

  • Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H 2​ O (4:1) mixture. Self-Validation Check: The solution should initially appear as a heterogeneous suspension. Sparge the mixture with Argon gas for exactly 15 minutes. Critical Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species and the homocoupling of the boronic acid.

  • Reaction Phase: Seal the flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation Check: The complete disappearance of the starting material mass ( [M+H]+=281 ) and the appearance of the product mass ( [M+H]+=231 ) confirms reaction completion.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with additional Ethyl Acetate ( 2×15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Workflow Visualization

Workflow Prep 1. Reagent Prep Weigh & Mix Degas 2. Degassing Argon Sparging Prep->Degas React 3. Reaction 90°C, 12h Degas->React Workup 4. Workup Phase Separation React->Workup Purify 5. Purification Reverse Phase LC Workup->Purify

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Analytical & Purification Strategies

Due to the highly polar nature of the cross-coupled product (retaining the free pyrrole N−H , amide, and primary alcohol), standard normal-phase silica gel chromatography using Hexanes/Ethyl Acetate will result in severe peak tailing and product loss.

Recommended Purification:

  • Primary Method: Reverse-Phase C18 Flash Chromatography. Elute with a gradient of 5% to 60% Acetonitrile in Water (containing 0.1% Formic Acid).

  • Alternative Method: Normal-Phase Silica Chromatography using a highly polar eluent system. Elute with a gradient of 0% to 10% Methanol in Dichloromethane (DCM).

References[4] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. URL:https://www.organic-chemistry.org/abstracts/lit1/121.shtm[3] Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Catalytic_Cross_Coupling_Reactions/Suzuki-Miyaura_Coupling[1] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI Molecules. URL:https://doi.org/10.3390/molecules24081594[2] Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications. URL:https://doi.org/10.1016/j.mencom.2020.03.034

Sources

Application

Application Note &amp; Protocol: HPLC-UV Method Development for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Executive Summary & Analyte Profiling The development of robust analytical methods for halogenated pyrrole derivatives requires a deep understanding of their physicochemical properties. N-(2-Hydroxyethyl)-4-iodo-1H-pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The development of robust analytical methods for halogenated pyrrole derivatives requires a deep understanding of their physicochemical properties. N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a highly functionalized molecule featuring a lipophilic, polarizable 4-iodo-pyrrole core and a hydrophilic N-(2-hydroxyethyl)carboxamide tail. This dual nature presents specific chromatographic challenges, notably the risk of peak tailing due to secondary interactions and susceptibility to photolytic degradation.

This guide details a phase-appropriate, Analytical Quality by Design (AQbD) approach to develop and validate a stability-indicating HPLC-UV method for this compound, strictly adhering to the ICH Q14 (Analytical Procedure Development)[1] and ICH Q2(R2) (Validation of Analytical Procedures)[2] guidelines.

Causality in Method Design

Every parameter in this protocol is dictated by the analyte’s structural mechanics:

  • Stationary Phase Selection: The polar hydroxyethyl group can act as a hydrogen bond donor/acceptor, interacting with residual silanols on silica-based columns to cause severe peak tailing. An extensively end-capped, high-purity C18 column is mandatory to block these secondary interactions.

  • Mobile Phase Acidity: The use of 0.1% Formic Acid (pH ~2.7) serves a dual purpose. It ensures that residual silanols on the stationary phase remain fully protonated (neutralized), and it stabilizes the pyrrole ring. Unlike Trifluoroacetic acid (TFA), Formic Acid is chosen to maintain mass spectrometry (LC-MS) compatibility should the method require orthogonal mass confirmation[3].

  • Photolytic Stability: The carbon-iodine (C-I) bond at the 4-position is highly susceptible to homolytic cleavage under ambient UV light, leading to the formation of a des-iodo degradant (N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide). Consequently, all sample preparations must be conducted using actinic (amber) glassware.

Fig 1: Chromatographic retention mechanism and secondary interaction pathways.

Analytical Procedure Development (ICH Q14 Framework)

In alignment with ICH Q14[1], the Analytical Target Profile (ATP) dictates that the method must accurately quantify the active pharmaceutical ingredient (API) and resolve it from its process impurities and degradation products (specifically the des-iodo degradant and pyrrole ring-opening products).

Fig 2: AQbD Method Development Lifecycle aligned with ICH Q14 and Q2(R2).

Chromatographic Conditions

The conjugated π -system of the pyrrole ring, extended by the carboxamide and the polarizable iodine atom, yields a strong UV chromophore. A detection wavelength of 265 nm was selected to maximize the signal-to-noise ratio while avoiding the UV cutoff interference of the organic modifiers.

Table 1: Optimized HPLC Parameters

ParameterSpecification / Justification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped to prevent silanol interactions)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C (Ensures reproducible mass transfer kinetics)
Detection Wavelength UV at 265 nm (Reference 360 nm, bandwidth 100 nm if using DAD)
Injection Volume 10 µL
Autosampler Temp 5 °C (Minimizes solution-state degradation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain polar impurities and intact analyte.
2.0955Isocratic hold to stabilize baseline.
12.04060Linear gradient to elute the lipophilic iodo-pyrrole.
15.01090Column wash to remove highly retained hydrophobic species.
15.1955Return to initial conditions.
20.0955Column re-equilibration.

Experimental Protocols

Reagent and Standard Preparation

Self-Validating Note: All volumetric operations must be performed at 20 °C. Use only Class A volumetric flasks and amber glassware to prevent photolytic deiodination.

  • Diluent Preparation: Mix MS-Grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 25.0 mg of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide reference standard into a 25 mL amber volumetric flask.

    • Add 15 mL of Diluent and sonicate until fully dissolved (approx. 5 minutes).

    • Dilute to volume with Diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL amber volumetric flask.

    • Dilute to volume with Diluent.

Sample Preparation (API or Intermediate)
  • Accurately weigh an amount of the sample equivalent to 10.0 mg of the analyte into a 100 mL amber volumetric flask.

  • Add 70 mL of Diluent, vortex for 1 minute, and sonicate for 10 minutes.

  • Allow the solution to equilibrate to room temperature, then make up to volume with Diluent.

  • Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL of filtrate) directly into an amber HPLC vial.

System Suitability Testing (SST)

Before analyzing any samples, the system must self-validate against the following criteria using six replicate injections of the Working Standard Solution:

  • Retention Time ( tR​ ): ~8.5 minutes ± 0.2 min.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 5,000.

  • Relative Standard Deviation (%RSD) of Peak Area: 2.0%.

Method Validation (ICH Q2(R2) Guidelines)

The method must be rigorously validated according to the updated ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[2].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. Forced degradation studies were conducted to prove the method is stability-indicating.

  • Photolytic Stress: Expose the solid API and solution to 1.2 million lux hours and 200 Watt hours/m² of UV light. Expected Outcome: Cleavage of the C-I bond. The method must baseline-resolve N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide (des-iodo degradant, eluting earlier due to decreased lipophilicity) from the main peak.

  • Oxidative Stress: 3% H2​O2​ at room temperature for 24 hours. Expected Outcome: Oxidation of the pyrrole ring; degradation products must not co-elute with the API.

Validation Parameters Summary

The following table summarizes the experimental design and acceptance criteria for the core validation parameters.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

ParameterExperimental DesignAcceptance Criteria
Linearity & Range 7 concentration levels from 25% to 150% of nominal concentration (25 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels prepared in triplicate (n=9 total).Mean recovery at each level between 98.0% and 102.0%. %RSD 2.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of assay results 2.0%.
Intermediate Precision Different analyst, different HPLC system, different day (n=6).Overall %RSD (n=12) 2.0%. Mean difference 1.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio 10 for LOQ.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), pH of Mobile Phase A ( ± 0.2 units).SST criteria must be met under all varied conditions. No significant change in assay value.

References

  • [2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • [1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q14 Analytical Procedure Development. (2023). Available at:[Link]

  • [3] Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry, American Chemical Society (ACS). (2007). Demonstrates standard HPLC-UV methodologies and MS compatibility for complex pyrrole-2-carboxamide derivatives. Available at:[Link]

Sources

Method

Advanced Radiolabeling Techniques for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Precursors

Application Note & Protocol Guide Executive Summary & Mechanistic Rationale The pyrrole-2-carboxamide pharmacophore is a highly privileged scaffold, frequently utilized in the design of high-affinity inhibitors for the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

The pyrrole-2-carboxamide pharmacophore is a highly privileged scaffold, frequently utilized in the design of high-affinity inhibitors for the colony-stimulating factor 1 receptor (CSF1R)—a critical biomarker for microglial activation and neuroinflammation 1. Recent advancements in Positron Emission Tomography (PET) imaging have heavily relied on this scaffold to map neurodegenerative diseases 2.

The molecule N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is uniquely positioned as a bifunctional radiolabeling precursor. As a Senior Application Scientist, it is crucial to understand the causality behind selecting specific labeling routes for this molecule:

  • The Aliphatic Handle: The N-(2-hydroxyethyl) moiety allows for standard SN​2 nucleophilic radiofluorination. Because a primary hydroxyl is a poor leaving group, causality dictates it must first be activated (e.g., via tosylation) to lower the activation energy barrier for [18F]fluoride displacement.

  • The Aromatic Handle: The 4-iodo moiety resides on an electron-rich pyrrole ring, making it completely inert to standard nucleophilic aromatic substitution ( SN​Ar ). However, it serves as an ideal handle for transition-metal-mediated chemistry, specifically Copper-Mediated Radiofluorination (CMRF) or Cu-catalyzed radioiodine isotopic exchange 3.

By exploiting these orthogonal handles, researchers can generate diverse PET ( 18 F, 124 I) and SPECT ( 123 I) radiotracers from a single precursor.

Mandatory Visualization: Divergent Radiolabeling Pathways

G Precursor N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide (Bifunctional Precursor) Tosylate O-Tosyl Intermediate (Aliphatic Activation) Precursor->Tosylate TsCl, Pyridine, RT F18_Aromatic N-(2-Hydroxyethyl)-4-[18F]fluoro- 1H-pyrrole-2-carboxamide (Aromatic 18F-Tracer) Precursor->F18_Aromatic [18F]KF, Cu(OTf)2, Pyridine, 110°C I_Exchange N-(2-Hydroxyethyl)-4-[123I/124I]iodo- 1H-pyrrole-2-carboxamide (Radioiodinated Tracer) Precursor->I_Exchange [*I]NaI, Cu2+, Ascorbic Acid, 100°C F18_Aliphatic N-(2-[18F]Fluoroethyl)-4-iodo- 1H-pyrrole-2-carboxamide (Aliphatic 18F-Tracer) Tosylate->F18_Aliphatic [18F]KF, K2.2.2, MeCN, 90°C

Divergent radiolabeling pathways for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Experimental Protocols

Protocol A: Two-Step Aliphatic Nucleophilic [18F] Fluorination

Causality: To achieve high molar activity, the hydroxyl group is converted into a tosylate, an excellent leaving group. Kryptofix-2.2.2 (K 2.2.2​ ) is utilized to sequester potassium ions, rendering the [18F]fluoride "naked" and highly nucleophilic for the SN​2 displacement.

  • Precursor Activation: Dissolve 5.0 mg of the precursor in 0.5 mL anhydrous pyridine. Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl). Stir at room temperature for 2 hours. Isolate the O-tosylated intermediate via silica solid-phase extraction (SPE).

  • Fluoride Drying: Trap aqueous [18F]fluoride (1–5 GBq) on a pre-conditioned QMA carbonate cartridge. Elute into a V-vial using 1 mL of MeCN/H 2​ O containing K 2.2.2​ (15 mg) and K 2​ CO 3​ (3 mg). Azeotropically dry the complex at 95°C under a gentle helium stream, adding anhydrous MeCN (3 × 1 mL) to ensure complete water removal.

  • Radiolabeling: Reconstitute 2.0 mg of the O-tosylated intermediate in 0.5 mL anhydrous MeCN. Add this directly to the dried [18F]KF /K 2.2.2​ complex.

  • Incubation: Seal the vial and heat at 90°C for exactly 10 minutes.

  • Quenching: Quench the reaction with 1.0 mL of HPLC-grade water to halt the reaction and prepare the mixture for semi-preparative HPLC purification.

Protocol B: Copper-Mediated Radiofluorination (CMRF)

Causality: The electron-rich pyrrole ring prevents standard SN​Ar . CMRF overcomes this via a Cu(I)/Cu(III) catalytic cycle. The aryl iodide undergoes oxidative addition to the copper center, followed by ligand exchange with [18F]fluoride , and subsequent reductive elimination to form the C–F bond.

  • Fluoride Preparation: Trap [18F]fluoride on a QMA cartridge and elute using tetraethylammonium bicarbonate (TEAB). Note: Avoid K 2.2.2​ /K 2​ CO 3​ here, as highly basic conditions will poison the copper catalyst. Dry thoroughly at 100°C.

  • Catalyst Complexation: In a separate inert vial, combine Cu(OTf) 2​ (15 µmol) and pyridine (50 µmol) in 0.5 mL anhydrous dimethylacetamide (DMA). Stir for 5 minutes to form the active Cu-pyridine complex.

  • Reaction Setup: Add the Cu-complex solution and 3.0 mg of the unmodified precursor to the dried [18F]fluoride vial.

  • Incubation: Heat the sealed reaction vessel at 110°C for 20 minutes.

  • Purification: Dilute the mixture with 2 mL of water. Pass the solution through an Alumina-N SPE cartridge to trap toxic copper salts before injecting onto the HPLC.

Protocol C: Cu-Catalyzed Radioiodine Isotopic Exchange

Causality: For SPECT ( 123 I) or extended-PET ( 124 I) imaging, isotopic exchange of the stable 127 I for a radioactive iodine isotope is highly efficient. Cu(I), generated in situ from Cu(II) and ascorbic acid, facilitates the exchange without altering the chemical structure, ensuring the pharmacological profile remains identical to the cold reference.

  • Reagent Mixing: To a conical reaction vial, add 1.0 mg of the precursor dissolved in 0.3 mL of an ethanol/water mixture (1:1 v/v).

  • Catalyst Addition: Add 50 µL of 0.1 M CuSO 4​ and 50 µL of 0.1 M ascorbic acid.

  • Radioisotope Addition: Carefully add 100–500 MBq of [124I]NaI or [125I]NaI (supplied in dilute NaOH).

  • Incubation: Seal the vial and heat at 100°C for 45 minutes.

  • Quenching: Add 0.1 mL of 0.1 M sodium thiosulfate to reduce any oxidized iodine species ( I2​ ) back to iodide, preventing non-specific labeling, followed by HPLC purification.

Quantitative Data Summarization

ParameterAliphatic [18F] FluorinationCopper-Mediated [18F] FluorinationRadioiodine Isotopic Exchange
Target Isotope 18 F (PET) 18 F (PET) 123 I, 124 I, 125 I (SPECT/PET)
Label Position N-(2-ethyl) side chain4-position of pyrrole ring4-position of pyrrole ring
Typical RCY (decay-corrected) 35% – 50%15% – 25%60% – 80%
Reaction Time 10 min (post-tosylation)20 min45 min
Molar Activity ( Am​ ) >150 GBq/µmol50 – 100 GBq/µmolCarrier-added (Lower Am​ )
Primary Application High-resolution PET imagingHigh-resolution PET imagingLong-term tracking / Autoradiography

Quality Control: A Self-Validating System

To ensure strict scientific integrity and trustworthiness, the radiochemical identity of the final product must be verified using a self-validating co-injection system .

The Principle of Co-Elution: A non-radioactive ("cold") reference standard of the intended product (e.g., N-(2-fluoroethyl)-4-iodo-1H-pyrrole-2-carboxamide) is synthesized and fully characterized via NMR and Mass Spectrometry. During Quality Control, an aliquot of the radiolabeled product is spiked with the cold reference standard and injected into an analytical Radio-HPLC system equipped with in-series UV (254 nm) and Gamma detectors.

Validation Criteria: The system validates itself if the UV absorption peak of the cold standard perfectly aligns with the radiometric peak of the synthesized tracer. If the retention times diverge by more than ±0.2 minutes, the synthesis is flagged as a failure—indicating either incomplete tosyl displacement, side-reactions (such as elimination), or radiolytic degradation.

References

  • Title: Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R)
  • Source: PubMed Central (PMC)
  • Source: Chemical Reviews (ACS Publications)

Sources

Application

Application Note: NMR Spectroscopy Characterization of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating nuclear magnetic resonance (NMR) spectroscopy workflow for the structural e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating nuclear magnetic resonance (NMR) spectroscopy workflow for the structural elucidation and regioisomer confirmation of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Introduction & Analytical Context

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (C7H9IN2O2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, radiotracers, and marine alkaloid analogs.

During the synthesis of this compound—typically via the electrophilic iodination of a pyrrole-2-carboxamide precursor—a common analytical challenge arises: distinguishing the 4-iodo regioisomer from the 5-iodo byproduct . Because both isomers present similar mass spectrometry profiles, multidimensional NMR spectroscopy is required to unambiguously map the molecular connectivity. This guide details the causal reasoning behind experimental choices, the critical impact of the "heavy atom effect" on ^13^C chemical shifts, and the 2D NMR logic required to build a self-validating structural proof.

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating dataset, the experimental setup must be optimized to observe all exchangeable protons (NH, OH) and capture long-range carbon-proton couplings.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO-d6 is strictly chosen over CDCl3 because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute hydrogen bonding. This drastically slows the chemical exchange rate of the pyrrole NH, amide NH, and hydroxyl OH protons, allowing them to appear as distinct, sharp signals with observable scalar coupling rather than broad, featureless humps.

  • Instrument Parameters:

    • Action: Acquire data on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe. Maintain the probe temperature at 298 K.

  • 1D Acquisition:

    • ^1^H NMR: 16 scans, 2-second relaxation delay, 64k data points.

    • ^13^C NMR: 1024 scans, 2-second relaxation delay, with broadband proton decoupling (WALTZ-16).

  • 2D Acquisition:

    • COSY (Correlation Spectroscopy): 128 t1 increments, 4 scans per increment. Used to map the aliphatic CH2-CH2 spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Optimized for ^1^JCH = 145 Hz. Maps direct C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (^n^JCH = 8 Hz). This is the critical experiment for regioisomer differentiation.

1D NMR Analysis & The "Heavy Atom Effect"

Quantitative Data Summaries

Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
111.80br s-1HPyrrole NH
Amide8.15t5.51HAmide NH
57.05d1.51HPyrrole CH (meta to H3)
36.85d1.51HPyrrole CH (meta to H5)
Hydroxyl4.72t5.51HHydroxyl OH
CH2-O3.48q6.02HAliphatic CH2 adjacent to O
CH2-N3.28q6.02HAliphatic CH2 adjacent to N

Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment
C=O161.2CCarbonyl
2127.5CPyrrole C2 (quaternary)
5125.8CHPyrrole C5
3112.4CHPyrrole C3
461.3CPyrrole C4-I (Heavy Atom Effect)
CH2-O60.2CH2Aliphatic CH2 adjacent to O
CH2-N42.1CH2Aliphatic CH2 adjacent to N
Expertise Insight: The Spin-Orbit Heavy Atom Effect

In a standard, unsubstituted pyrrole, the ring carbons typically resonate between 108 and 120 ppm. However, in Table 2, the C4 carbon is observed at an anomalous 61.3 ppm .

This massive upfield shift is a classic manifestation of the "heavy atom effect" induced by the covalently bonded iodine[1]. Driven by the spin-orbit coupling (SOC) of iodine's large valence electron cloud, a secondary magnetic field is generated that heavily shields the directly attached carbon nucleus, overriding standard electronegativity-based deshielding rules[2]. Similar shielding magnitudes have been validated in the structural elucidation of related precursors like 4-iodo-1H-pyrrole-2-carbaldehyde[3]. Furthermore, the small scalar coupling (J = 1.5 Hz) between H3 and H5 confirms a meta-relationship, ruling out a 4,5-unsubstituted pyrrole (which would exhibit an ortho-coupling of ~3.5 Hz).

2D NMR Workflow for Regioisomer Elucidation

While 1D NMR strongly suggests the structure, it is not a self-validating proof. To definitively rule out the 5-iodo regioisomer, we must rely on the 2D NMR workflow.

Workflow Start Sample Prep (DMSO-d6) OneD 1D NMR (1H & 13C) Identify Heavy Atom Effect Start->OneD TwoD_Homo 2D COSY Assign Aliphatic Chain OneD->TwoD_Homo TwoD_Hetero 2D HSQC 1-Bond C-H Mapping TwoD_Homo->TwoD_Hetero HMBC 2D HMBC Long-Range C-H Mapping TwoD_Hetero->HMBC Confirm Regioisomer Confirmed (4-Iodo vs 5-Iodo) HMBC->Confirm

Caption: Step-by-step NMR elucidation workflow for structural confirmation.

The HMBC Logic (Self-Validating System)

The HMBC experiment correlates protons to carbons separated by 2 or 3 bonds (^2^JCH, ^3^JCH). By observing the long-range correlations of the two pyrrole protons (H3 and H5), we can map their exact positions relative to the carbonyl group (C=O).

  • If the compound is the 4-iodo isomer (Target): The protons are at positions 3 and 5.

    • H3 will show a strong 3-bond correlation to the C=O carbon.

    • H5 is 4 bonds away from the C=O carbon and will not show this correlation.

  • If the compound is the 5-iodo isomer (Byproduct): The protons are at positions 3 and 4.

    • H3 will correlate to C=O.

    • H4 will correlate to C2, C3, and C5, but not C=O.

By isolating which proton "sees" the carbonyl, we anchor the structure.

HMBC H3 Observe Pyrrole H3 (~6.85 ppm) C2 Correlates to C2 (~127.5 ppm) H3->C2 C4 Correlates to C4-I (~61.3 ppm) H3->C4 CO Correlates to C=O (~161.2 ppm) H3->CO H5 Observe Pyrrole H5 (~7.05 ppm) H5->C2 H5->C4 C3 Correlates to C3 (~112.4 ppm) H5->C3 Decision C4 is shared, C=O only seen by H3 Proves 4-Iodo Regioisomer C4->Decision CO->Decision

Caption: HMBC correlation logic distinguishing the 4-iodo pyrrole regioisomer.

Conclusion

The structural characterization of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide relies on a synthesis of theoretical knowledge and practical 2D NMR mapping. By understanding the causality behind the extreme ^13^C upfield shift of C4 (the spin-orbit heavy atom effect) and cross-verifying this assignment through a rigid HMBC correlation network, researchers can establish a self-validating proof of regiochemistry. This protocol ensures high-fidelity quality control for downstream pharmaceutical and synthetic applications.

References

  • Smith, et al. "organic compounds." Semantic Scholar, 1985. URL:[Link]

  • Vaara, J., et al. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances." MDPI, 2023. URL: [Link]

  • "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study." ACS Publications, 2009. URL: [Link]

Sources

Method

Preclinical Formulation Strategies for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Delivery

Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Profiling The compound N-(2-Hydroxyethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Profiling

The compound N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (CAS: 1706446-35-6) represents a highly potent structural scaffold frequently utilized in the development of novel kinase inhibitors, antiviral agents, and antibiotic adjuvants . Despite its promising pharmacodynamic profile, its translation into in vivo models is severely bottlenecked by its physicochemical properties.

The Causality of Poor Solubility: The formulation challenges of this compound stem directly from its molecular architecture. The heavy, highly polarizable 4-iodo substituent on the pyrrole ring drives strong intermolecular halogen bonding. Combined with the hydrogen-bond donating capacity of the pyrrole NH and carboxamide groups, this leads to an exceptionally high crystal lattice energy. Consequently, the compound exhibits negligible aqueous solubility (< 0.05 mg/mL) and falls into Class II or IV of the Biopharmaceutics Classification System (BCS).

To overcome these barriers and enable robust preclinical dosing, this guide details two advanced, self-validating formulation strategies: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Complexation for intravenous/aqueous delivery, and Lipid Nanoemulsions (LNE) for oral bioavailability enhancement.

FormulationWorkflow API N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide Eval Physicochemical Profiling API->Eval CD SBE-β-CD Complexation (IV / Aqueous) Eval->CD High logP, H-bond donor LNE Lipid Nanoemulsion (Oral / Bioavailability) Eval->LNE High logP, High Dose InVivo In Vivo Delivery & Preclinical Testing CD->InVivo LNE->InVivo

Figure 1: Formulation decision tree for poorly soluble iodo-pyrrole derivatives.

Strategy 1: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Complexation

Mechanistic Rationale

Cyclodextrin inclusion is not a generic solubilization method; it requires precise host-guest geometric matching. SBE-β-CD provides a hydrophobic cavity with an internal diameter of ~6.0–6.5 Å. This cavity perfectly accommodates the lipophilic 4-iodo-pyrrole ring. Concurrently, the N-(2-hydroxyethyl) moiety remains oriented toward the hydrophilic exterior, forming stabilizing hydrogen bonds with the anionic sulfobutyl arms and bulk water. This specific thermodynamic interaction disrupts the API's crystal lattice, yielding a highly soluble, amorphous complex suitable for IV infusion .

Step-by-Step Protocol: Lyophilized Inclusion Complex

This protocol utilizes a self-validating thermodynamic equilibration method.

  • Host Solution Preparation: Dissolve pharmaceutical-grade SBE-β-CD in Milli-Q water to achieve a 20% w/v concentration.

  • API Saturation: Add an excess amount of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (e.g., 15 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Stir the suspension magnetically at 500 rpm at a constant 25°C for 48 hours. Causality: 48 hours is required to ensure the host-guest complexation reaches thermodynamic equilibrium, preventing premature precipitation during storage.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter. The filter retains the uncomplexed, crystalline API, while the filtrate contains the solubilized inclusion complex.

  • Lyophilization: Freeze the filtrate at -80°C for 12 hours, followed by lyophilization at -50°C and 0.01 mbar for 48 hours to obtain a free-flowing, amorphous powder.

Self-Validation & Quantitative Data

To validate the system, a Phase Solubility Analysis (Higuchi-Connors) must be performed prior to lyophilization. A linear AL​ -type profile confirms a 1:1 stoichiometric complex.

Table 1: Phase Solubility and Complexation Parameters

ParameterValue / ObservationAnalytical Method
API Intrinsic Solubility ( S0​ )< 0.05 mg/mLHPLC-UV
SBE-β-CD Solubilized API (20% w/v)~ 8.5 mg/mLHPLC-UV
Complexation Efficiency (CE)0.45Phase Solubility Diagram
Stability Constant ( K1:1​ )850 M−1 Higuchi-Connors Equation

Validation Check: A K1:1​ value of 850 M−1 proves the complex is strong enough to prevent drug precipitation in the vial, but weak enough to release the API upon dilution in the bloodstream.

Strategy 2: Lipid Nanoemulsion (LNE) Development

Mechanistic Rationale

For oral administration or high-dose efficacy studies, the solubilization capacity of cyclodextrins may be insufficient. Lipid Nanoemulsions (LNEs) bypass this limitation by dissolving the API entirely within a lipophilic core (Medium Chain Triglycerides). The formulation is stabilized by an interfacial film of Phospholipon 90G and Tween 80. This strategy not only maintains the API in an amorphous state but also promotes lymphatic absorption via chylomicron assembly, effectively bypassing hepatic first-pass metabolism .

Step-by-Step Protocol: High-Pressure Homogenization
  • Oil Phase Preparation: Dissolve the API (up to 10 mg/g) in a mixture of Medium Chain Triglycerides (MCT, 10% w/w) and Phospholipon 90G (1.5% w/w). Heat to 60°C under gentle stirring until optically clear.

  • Aqueous Phase Preparation: Dissolve Tween 80 (2% w/w) and glycerol (2.25% w/w, acting as an osmotic agent) in Milli-Q water, pre-heated to 60°C.

  • Primary Emulsion Generation: Slowly inject the aqueous phase into the oil phase while homogenizing with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Nanoemulsification: Process the primary emulsion through a high-pressure homogenizer (HPH) for 5 continuous cycles at 800 bar. Causality: High shear forces cavitation bubbles that shatter the oil droplets into the nanometer range, exponentially increasing the surface area for drug absorption.

  • Thermal Quenching: Rapidly cool the formulation to room temperature in an ice bath to solidify the surfactant interfacial film and prevent droplet coalescence.

Self-Validation & Quantitative Data

The physical stability of an LNE is dictated by its droplet size and surface charge. The system validates itself against Ostwald ripening if the Polydispersity Index (PDI) remains below 0.20.

Table 2: Lipid Nanoemulsion (LNE) Characterization Data

Formulation ParameterSpecification TargetValidation Technique
Z-Average Droplet Size100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.20Dynamic Light Scattering (DLS)
Zeta Potential-20 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%)> 95%Ultrafiltration + HPLC

Cellular Delivery & Mechanism of Action

Once formulated, the nanocarrier dictates the pharmacokinetic fate of the N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide payload. The diagram below illustrates the sequential causality of cellular uptake, endosomal escape, and target engagement (e.g., kinase inhibition or efflux pump modulation).

CellularDelivery Carrier Formulated Nanocarrier Endo Cellular Endocytosis Carrier->Endo Escape Endosomal Escape Endo->Escape Release Intracellular API Release Escape->Release Target Target Binding (Kinase/Efflux) Release->Target

Figure 2: Cellular uptake and intracellular release pathway of the formulated nanocarrier.

References

  • Szente, L., Puskas, I., Sohajda, T., Varga, E., Vass, P., et al. "Sulfobutylether-beta-cyclodextrin-enabled antiviral remdesivir: Characterization of electrospun- and lyophilized formulations." Carbohydrate Polymers, 2021. Available at:[Link]

  • Singh, Y., Meher, J.G., Raval, K., Khan, F.A., Chaurasia, M., Jain, N.K., et al. "Nanoemulsion: concepts, development and applications in drug delivery." Journal of Controlled Release, 2017. Available at:[Link]

  • F1000Research. "Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs." F1000. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Proposed Synthetic Route

The synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can be efficiently achieved in a two-step sequence starting from 1H-pyrrole-2-carboxylic acid. This approach involves an initial amide coupling followed by a regioselective iodination of the pyrrole ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Amide Coupling of 1H-Pyrrole-2-carboxylic Acid and 2-Aminoethanol

Question 1: I am observing a low yield of the desired amide product, N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide. What are the potential causes, and how can I improve the yield?

Answer: Low yields in amide coupling reactions are a common challenge and can stem from several factors.[1] Here are the most likely causes and their solutions:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the carboxylic acid. For this specific substrate, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a good starting point. If yields remain low, consider using a more powerful coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[1]

    • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are suitable solvents for this reaction.

    • Temperature: While many amide couplings are performed at room temperature, gentle heating to 40-50 °C may improve the reaction rate, especially with less reactive partners.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion, which typically takes 12-24 hours.[2]

  • Side Reactions: The activated carboxylic acid can sometimes react with other nucleophiles present in the reaction mixture. The addition of HOBt helps to form a more stable activated ester, minimizing side reactions.[2]

Optimized Protocol for Amide Coupling:

  • Dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add 2-aminoethanol (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Coupling Agent EDC/HOBt or HATUBalances reactivity and minimizes side reactions. HATU is more potent for challenging couplings.[2][3]
Solvent DCM or DMFGood solubility for reactants and compatibility with coupling agents.
Temperature Room Temperature to 50 °CGentle heating can increase the reaction rate without promoting decomposition.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize any acids formed during the reaction without interfering.
Step 2: Regioselective Iodination of N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide

Question 2: I am getting a mixture of iodinated products instead of the desired 4-iodo isomer. How can I improve the regioselectivity?

Answer: Achieving regioselectivity in the iodination of pyrroles can be challenging. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack at multiple positions. Here’s how to favor iodination at the 4-position:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is generally the preferred reagent for controlled iodination of pyrroles. Molecular iodine (I2) can also be used, often in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or a base.[4]

  • Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) at low temperatures (0 °C to room temperature) to control the reaction rate and improve selectivity.

  • Reaction Control: Adding the iodinating agent slowly to the solution of the pyrrole derivative can help to minimize the formation of di- and tri-iodinated byproducts.

Optimized Protocol for Iodination:

  • Dissolve N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous THF or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Add NIS (1.05 eq) portion-wise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Iodinating Agent N-Iodosuccinimide (NIS)Provides a mild and selective source of electrophilic iodine.
Solvent THF or MeCNPolar aprotic solvents that facilitate the reaction without participating in it.
Temperature 0 °C to Room TemperatureLower temperatures help to control the reactivity and improve regioselectivity.

Question 3: My final product, N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, seems to be unstable and degrades during workup and purification. What precautions should I take?

Answer: Iodinated pyrroles can be sensitive to light, acid, and heat. To minimize degradation:

  • Light Protection: Protect the reaction mixture and the purified product from light by using amber-colored glassware or by wrapping the glassware in aluminum foil.

  • Neutral Workup: Avoid acidic conditions during the workup. Use a saturated sodium bicarbonate solution for washing instead of an acid wash.

  • Purification: Use a neutral solvent system for flash chromatography (e.g., ethyl acetate/hexanes). If the product is a solid, recrystallization from a suitable solvent system can be a good alternative to chromatography.

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]

Q2: Are there any alternative synthetic routes?

A2: An alternative approach would be to first iodinate 1H-pyrrole-2-carboxylic acid at the 4-position and then perform the amide coupling with 2-aminoethanol. However, the acidity of the carboxylic acid can sometimes complicate the iodination step, and the purification of the iodinated carboxylic acid can be challenging. The proposed route of amidation followed by iodination is generally more reliable.

Q3: How can I confirm the structure of my final product?

A3: The structure of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the position of the iodine atom on the pyrrole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This will determine the purity of the final product.

Q4: What are the primary safety concerns for this synthesis?

A4: Standard laboratory safety precautions should be followed. Specifically:

  • Coupling Agents: EDC and HATU are sensitizers and should be handled with care, avoiding skin contact and inhalation.

  • Iodinating Agents: NIS and iodine are corrosive and oxidizing. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: DCM and DMF are volatile and have associated health risks. Use them in a fume hood.

Visualizing the Workflow

Synthetic Pathway

A 1H-Pyrrole-2-carboxylic Acid B N-(2-Hydroxyethyl)-1H- pyrrole-2-carboxamide A->B 2-Aminoethanol, EDC, HOBt, DCM C N-(2-Hydroxyethyl)-4-iodo-1H- pyrrole-2-carboxamide B->C NIS, THF

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Low Amide Coupling Yield

start Low Amide Yield q1 Is the coupling agent fresh? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Use fresh EDC/HOBt q1->a1_no No q2 Are conditions optimized? (Solvent, Temp, Time) a1_yes->q2 end Improved Yield a1_no->end a2_yes Consider a stronger coupling agent (HATU) q2->a2_yes Yes a2_no Optimize conditions: - DCM or DMF - RT to 50°C - Monitor by TLC/LC-MS q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting low amide coupling yield.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • ACS Publications. (2025). Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated pyrrole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated pyrrole derivatives. N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide presents a classic "brick dust" and "greaseball" paradox in drug development.

Despite the presence of a hydrophilic 2-hydroxyethyl moiety, the compound exhibits notoriously poor aqueous solubility. This guide is designed to decode the physicochemical causality behind this behavior and provide field-proven, self-validating protocols to overcome these formulation hurdles.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the aqueous solubility of this compound so low despite the hydrophilic 2-hydroxyethyl group? A: The solubility of any active pharmaceutical ingredient (API) is governed by the thermodynamic balance between its crystal lattice energy and its solvation energy. In N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, the planar 1H-pyrrole-2-carboxamide core facilitates tight molecular packing via strong intermolecular hydrogen bonding (between the pyrrole NH and the carboxamide C=O). Furthermore, the heavy 4-iodo substituent drastically increases the compound's lipophilicity (logP) and induces halogen bonding, which rigidly stabilizes the crystal lattice. Studies on structurally similar iodo-pyrrole derivatives demonstrate a strong negative correlation between halogen-driven lipophilicity and aqueous solubility[1]. The hydration energy provided by the single 2-hydroxyethyl group is thermodynamically insufficient to disrupt this highly stable lattice.

Q2: How can I prepare a stable stock solution for in vitro cell assays without it precipitating upon dilution? A: Diluting a pure DMSO stock directly into an aqueous buffer causes a rapid drop in solvent polarity, leading to immediate supersaturation and precipitation (the "crash out" effect). To prevent this, you must employ a step-down cosolvency approach guided by the Yalkowsky log-linear solubility model[2]. Instead of a sudden transition, use a miscible cosolvent mixture. Pre-mixing the DMSO stock with Propylene Glycol (PG) and a non-ionic surfactant (like Tween-80) before adding it to the aqueous buffer lowers the dielectric constant of the final mixture just enough to maintain the compound in a metastable, supersaturated state for the duration of your assay.

Q3: What is the most effective formulation strategy for in vivo dosing (e.g., IV or oral administration)? A: For in vivo applications where high drug concentrations are required without toxic levels of organic solvents, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexation is the gold standard. The highly lipophilic 4-iodo-pyrrole moiety inserts into the hydrophobic cavity of HP-β-CD, while the 2-hydroxyethyl group remains exposed to the aqueous environment, acting as a secondary stabilizer. Furthermore, cyclodextrins enhance solubility not just through 1:1 inclusion complexes, but also via the formation of water-soluble non-inclusion aggregates at higher concentrations[3].

Part 2: Quantitative Solubility Profiles

The following table summarizes the theoretical solubility enhancements achieved through various formulation matrices. Note: Baseline solubility is heavily restricted by the iodo-pyrrole crystal lattice.

Formulation MatrixEstimated Solubility (µg/mL)Fold EnhancementPrimary Solubilization Mechanism
Pure Aqueous Buffer (pH 7.4)< 1.01x (Baseline)N/A (High crystal lattice energy)
1% DMSO in Buffer~ 2.52.5xMinor cosolvency
10% DMSO + 5% PG + 1% Tween-80~ 45.045xLog-linear cosolvency & Micellization
20% (w/v) HP-β-CD in Buffer~ 850.0850x1:1 Cavity inclusion & self-association
TPGS-Stabilized Nanosuspension> 5000.0> 5000xSurface area expansion & steric stabilization

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, every formulation strategy must be treated as a self-validating system. Follow these step-by-step methodologies to achieve stable solutions.

Protocol A: Step-Down Cosolvent Dilution for In Vitro Assays

Objective: Prevent compound precipitation during cell culture media introduction.

  • Primary Stock: Synthesize a 10 mM primary stock of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide in 100% anhydrous DMSO. Store at -20°C in desiccated aliquots.

  • Intermediate Matrix: Prepare an intermediate solvent mixture consisting of 40% Propylene Glycol (PG), 10% Tween-80, and 50% DMSO (v/v).

  • Working Stock: Dilute the primary stock 1:10 into the intermediate matrix to create a 1 mM working stock. Vortex for 60 seconds.

  • Aqueous Integration: Slowly add the working stock dropwise to the pre-warmed (37°C) aqueous assay buffer under continuous, vigorous vortexing to achieve the final desired concentration (e.g., 10 µM).

  • Validation: Verify the absence of micro-precipitates using nephelometry (measure light scattering at 620 nm) before applying the solution to cell cultures.

Protocol B: Phase-Solubility Profiling & HP-β-CD Complexation

Objective: Maximize aqueous concentration for in vivo pharmacokinetics.

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 200 mM in standard PBS (pH 7.4).

  • Drug Addition: Add an excess amount of the compound (e.g., 10 mg) to 2 mL of each CD solution in sealed borosilicate glass vials.

  • Equilibration: Agitate the suspensions on a rotary shaker at 150 rpm and 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes to pellet the undissolved crystalline drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical: Discard the first 0.5 mL of the filtrate to account for non-specific membrane adsorption.

  • Quantification: Quantify the dissolved drug concentration using RP-HPLC with UV detection. Plot drug concentration vs. CD concentration to calculate the complexation efficiency (CE).

Part 4: Formulation Workflows & Mechanisms

FormulationWorkflow Start Compound: N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide Assess Assess Target Concentration & Route Start->Assess InVitro In Vitro Assays (<100 µM) Assess->InVitro InVivo In Vivo Dosing (>1 mg/mL) Assess->InVivo Cosolvent Cosolvent System (DMSO/PG/Tween-80) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Phase-Solubility) InVivo->Cyclodextrin Proceed Proceed to Study Cosolvent->Proceed CheckSol Solubility Achieved? Cyclodextrin->CheckSol Nano Lipid Nanosuspension (Wet Milling + TPGS) CheckSol->Nano No CheckSol->Proceed Yes Nano->Proceed

Workflow for troubleshooting and formulating poorly soluble iodo-pyrrole derivatives.

CDMechanism FreeDrug Free Drug (Crystalline/Insoluble) Complex11 1:1 Inclusion Complex (Iodo-group in cavity) FreeDrug->Complex11 + CD FreeCD HP-β-CD (Aqueous Cavity) FreeCD->Complex11 + Drug Aggregates Micellar Aggregates (Non-inclusion) Complex11->Aggregates High [CD] Bioavailable Dissolved & Bioavailable Complex11->Bioavailable Equilibrium Aggregates->Bioavailable Dilution in vivo

Thermodynamic pathway of HP-β-CD inclusion and self-association for drug solubilization.

References

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • Evaluation of cyclodextrin solubilization of drugs.

Sources

Troubleshooting

preventing deiodination during N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide storage

Welcome to the technical support guide for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a specific focus on preventing deiodination.

Introduction

N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a valuable building block in medicinal chemistry and materials science. However, the presence of the iodo-substituent on the pyrrole ring, an electron-rich aromatic system, renders the molecule susceptible to degradation, primarily through deiodination.[1] This process, the cleavage of the carbon-iodine (C-I) bond, can lead to the formation of impurities, reducing the compound's purity and potentially impacting experimental outcomes. Understanding and mitigating this degradation pathway is crucial for maintaining the integrity of the compound.

Troubleshooting Guide: Deiodination During Storage

This section addresses the primary issue of deiodination observed during the storage of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Problem: Loss of Iodine, Formation of Impurities

Symptom: You observe a decrease in the purity of your N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide sample over time, often accompanied by the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, corresponding to the deiodinated analog.

Primary Cause: The cleavage of the carbon-iodine bond (deiodination) is the most probable cause. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides susceptible to degradation under certain conditions.[2][3]

Visualizing the Deiodination Process

G cluster_0 Degradation Pathway cluster_1 Contributing Factors A N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide B Deiodinated Impurity (N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide) A->B Deiodination C Iodine Radical (I•) or Iodide Ion (I⁻) A->C C-I Bond Cleavage Light Light Exposure (UV) Light->A Heat Elevated Temperature Heat->A Atmosphere Oxygen / Air Atmosphere->A G cluster_workflow Stability Assessment Workflow Start Receive/Synthesize Compound T0_Analysis Initial Analysis (T=0) (LC-MS, NMR) Start->T0_Analysis Storage Store under Recommended Conditions T0_Analysis->Storage Time_Point_Analysis Periodic Analysis (e.g., 1, 3, 6 months) (LC-MS, NMR) Storage->Time_Point_Analysis Data_Evaluation Evaluate Purity and Presence of Impurities Time_Point_Analysis->Data_Evaluation Decision Use in Experiment or Re-purify Data_Evaluation->Decision

Sources

Optimization

Technical Support Center: Flash Chromatography Optimization for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing challenges in purifying N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide .

This molecule presents a "perfect storm" of chromatographic challenges: an acid-sensitive, electron-rich 1H-pyrrole ring[1], a heavy and lipophilic 4-iodo substituent, and a highly polar, hydrogen-bonding N-(2-hydroxyethyl)carboxamide tail. Standard normal-phase silica protocols will almost certainly result in severe tailing, poor recovery, and on-column degradation. This guide provides the mechanistic reasoning and field-proven protocols to overcome these hurdles.

Part 1: Molecular Profiling & Mechanistic Challenges

Before troubleshooting, we must understand the causality behind the analyte's behavior on a stationary phase:

  • The 1H-Pyrrole Ring (Acid Sensitivity): Bare silica gel is inherently acidic (pH ~4.5-5.5). Pyrroles are highly susceptible to acid-catalyzed polymerization and oxidation[1]. Prolonged residence time on bare silica often leads to the compound turning dark brown or black on the column, resulting in irreversible loss of yield[2].

  • The N-(2-Hydroxyethyl)carboxamide Moiety (Hydrogen Bonding): This functional group acts as both a powerful hydrogen bond donor and acceptor. It will interact aggressively with free silanol groups (Si-OH) on normal-phase silica, causing severe peak tailing and requiring highly polar solvent systems (like Methanol/Dichloromethane) to elute[3].

  • The 4-Iodo Substituent (Hydrophobicity & Stability): While the rest of the molecule is highly polar, the iodine atom adds a localized region of lipophilicity. It is also sensitive to light and strong oxidizing conditions, necessitating rapid purification and minimal exposure to harsh environments.

Mechanism cluster_Silica Bare Silica (Acidic) cluster_C18 C18 Reversed-Phase Molecule N-(2-Hydroxyethyl)-4-iodo -1H-pyrrole-2-carboxamide Silanol Silanol Groups (Si-OH) Molecule->Silanol Strong H-Bonding (Severe Tailing) Acid Surface Acidity Molecule->Acid Pyrrole Degradation (Low Yield) Alkyl C18 Alkyl Chains Molecule->Alkyl Hydrophobic Partitioning (Iodo group) Endcapped Endcapped Silanols Molecule->Endcapped No H-Bonding (Sharp Peaks)

Mechanistic comparison of analyte interactions with bare silica versus C18 stationary phases.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking severely from the baseline to the solvent front on TLC. How do I fix this?

A: Streaking is caused by the continuous adsorption/desorption kinetics of the polar hydroxyethyl and pyrrole NH groups with acidic silanols[1].

  • Solution 1 (Modifier Addition): Add a basic modifier to your solvent system. Incorporating 0.1% to 1% Triethylamine (TEA) or 10% Ammonia in Methanol competitively binds to the acidic silanol sites, deactivating the silica and dramatically sharpening the peak[1][3].

  • Solution 2 (Phase Change): Switch to an amine-bonded silica stationary phase or a Reversed-Phase (C18) system[4].

Q2: I loaded 500 mg of crude material, but only recovered 100 mg. The column turned dark brown. What happened?

A: Your pyrrole ring underwent acid-catalyzed degradation on the silica column[1][2].

  • Solution: You must avoid prolonged exposure to bare silica. If you must use normal phase, pre-treat (flush) the column with 1% TEA in hexanes before loading your sample[1]. However, for optimal recovery of sensitive pyrroles, Reversed-Phase (C18) chromatography is highly recommended [1][4]. The endcapped nature of modern C18 silica prevents acid degradation.

Q3: The compound is too polar for normal phase, but when I run it on C18, it elutes at the solvent front (Rf = 1.0). What is the alternative?

A: If the hydroxyethyl group makes the molecule too hydrophilic to retain on C18, you are dealing with a highly polar compound that requires Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase[5][6].

  • Solution: Use a bare silica or amine-bonded column, but invert your solvents. Use Acetonitrile as the weak (non-polar) solvent and Water as the strong (polar) solvent. A gradient of 5% to 40% Water in Acetonitrile will retain and separate highly polar amides beautifully[5].

Q4: My compound won't dissolve in Dichloromethane or Hexanes for column loading. How should I load it?

A: Highly polar amides often exhibit poor solubility in standard loading solvents. Attempting to load a suspension will ruin your band shape and resolution.

  • Solution: Utilize the Dry Loading technique[7]. Dissolve your compound in a strong, volatile solvent (like Methanol or THF), add a small amount of deactivated silica or Celite, and evaporate the solvent completely. Load this dry powder directly onto the top of the column.

Part 3: Quantitative Data & System Optimization

To facilitate rapid method development, consult the following matrices for stationary phase and solvent selection.

Table 1: Stationary Phase Decision Matrix
Stationary PhaseInteraction MechanismSuitability for TargetProsCons
Bare Silica (NP) Adsorption / H-BondingPoor Cheap, readily available.Acidic (degrades pyrrole), severe tailing of amides.
Amine-Bonded Silica H-Bonding / Weak AnionGood Excellent for polar amides, basic surface protects pyrrole.More expensive, requires careful solvent selection.
C18 (Reversed-Phase) Hydrophobic PartitioningExcellent Neutral pH (protects pyrrole), sharp peaks, handles polar groups well.Compound must be soluble in polar loading solvents (MeOH/DMSO).
Table 2: Recommended Solvent Gradients
Chromatography ModeWeak Solvent (A)Strong Solvent (B)Recommended GradientAdditive Required?
Normal Phase Dichloromethane (DCM)Methanol (MeOH)0% to 10% B over 10 CVYes: 0.1% - 1% TEA
Reversed-Phase Water (H2O)Acetonitrile (MeCN)10% to 60% B over 15 CVOptional: 0.1% Formic Acid (test stability first)
HILIC Acetonitrile (MeCN)Water (H2O)5% to 30% B over 12 CVNo

(Note: CV = Column Volumes. Always start with a solvent system that provides an initial Rf of ~0.2 to ensure proper separation[2][8]).

Workflow Start Crude N-(2-Hydroxyethyl)-4-iodo -1H-pyrrole-2-carboxamide TLC Run TLC (DCM:MeOH 9:1) Start->TLC Check Observe Peak Shape & Stability TLC->Check Degradation Degradation / Darkening (Acid Sensitivity) Check->Degradation Yes Tailing Severe Tailing (H-Bonding) Check->Tailing Yes Good Clean Spot (Rf ~0.2-0.3) Check->Good Yes RP Reversed-Phase (C18) Water/MeCN Gradient Degradation->RP HILIC HILIC / Amine-Bonded Phase MeCN/Water Gradient Tailing->HILIC NP Normal Phase + 1% TEA DCM/MeOH Gradient Good->NP

Decision matrix for selecting the optimal chromatography mode based on TLC behavior.

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Dry Loading for Poorly Soluble Polar Amides

Self-Validating Logic: By removing the dissolution solvent entirely, we prevent solvent-front anomalies and ensure the compound enters the stationary phase in a perfectly narrow, concentrated band[7].

  • Dissolution: Dissolve the crude N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide in a minimum volume of a highly solubilizing, volatile solvent (e.g., Methanol or THF).

  • Adsorbent Addition: Add deactivated silica gel (pre-treated with 1% TEA and dried) or Celite to the flask. The ratio should be 1:2 to 1:3 (Crude Mass : Adsorbent Mass).

  • Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure at 30°C until the solvent is completely removed, leaving a free-flowing, dry powder.

  • Loading: Pour the dry powder evenly onto the top frit of your pre-equilibrated flash column. Tap the column gently to create a flat bed.

  • Capping: Add a thin layer of clean sand on top of the dry-loaded material to prevent bed disturbance during solvent flow.

Protocol 2: Reversed-Phase (C18) Purification Workflow

Self-Validating Logic: C18 eliminates silanol-driven tailing and acid-catalyzed pyrrole degradation, ensuring high recovery and purity[4].

  • Column Selection: Select a high-capacity C18 flash cartridge appropriate for your crude mass (typically 10-20% loading capacity).

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of 5% Acetonitrile in Water (HPLC grade).

  • Sample Injection: Dissolve the crude mixture in DMSO or a Water/Acetonitrile mix. Inject directly into the liquid loading port. (Note: Keep injection volume <2% of the total column volume to prevent peak broadening).

  • Gradient Elution:

    • Run an isocratic hold at 5% MeCN for 2 CV to wash away highly polar impurities.

    • Apply a linear gradient from 5% to 60% MeCN over 15 CV.

    • Monitor UV absorbance at 254 nm (pyrrole/iodo chromophore).

  • Fraction Recovery: Pool fractions containing the pure product. Remove the Acetonitrile via rotary evaporation, then lyophilize (freeze-dry) the remaining aqueous solution to isolate the pure solid.

References

  • Very polar compound purification using aqueous normal-phase flash column chromatography Biotage Knowledge Blog[Link]

  • What can I use to purify polar reaction mixtures? Biotage Knowledge Blog[Link]

  • Flash Chromatography: Principles & Applications Phenomenex[Link]

  • Successful flash chromatography Biotage Whitepaper [Link]

  • SOP: FLASH CHROMATOGRAPHY University of Cape Town (UCT)[Link]

  • Successful Flash Chromatography (King Group) Wake Forest University [Link]

  • Troubleshooting Flash Chromatography University of Rochester [Link]

Sources

Troubleshooting

reducing background noise in N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide LC-MS analysis

Technical Support Center: Optimizing LC-MS Analysis for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this port...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing LC-MS Analysis for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. This halogenated, polar small molecule (MW ≈ 280 Da) presents unique ionization and chromatographic hurdles. Its polar functional groups (2-hydroxyethyl and carboxamide) drive early elution in reversed-phase chromatography, while the heavy iodine atom creates distinct mass defects and fragmentation vulnerabilities.

This guide provides field-proven, mechanistically grounded solutions to eliminate background noise, mitigate matrix effects, and maximize your Signal-to-Noise (S/N) ratio.

Diagnostic Decision Tree

Before altering your method, you must isolate the root cause of the background noise. Is it chemical (system/solvent) or biological (matrix)?

TroubleshootingFlow Start High Background Noise Detected CheckBlank Run Solvent Blank Start->CheckBlank NoiseInBlank Noise Present in Blank? CheckBlank->NoiseInBlank SystemContam System/Solvent Contamination NoiseInBlank->SystemContam Yes MatrixEffect Sample Matrix Interference NoiseInBlank->MatrixEffect No FlushSystem Flush LC & Clean ESI Source SystemContam->FlushSystem UseLCMSGrade Switch to LC-MS Grade Solvents SystemContam->UseLCMSGrade OptimizePrep Implement SPE/ Improve Cleanup MatrixEffect->OptimizePrep DivertValve Use Divert Valve for Early Eluters MatrixEffect->DivertValve

Diagnostic workflow for isolating LC-MS background noise sources.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide peak buried in high background noise, particularly in complex biological matrices? A1: The core issue stems from the molecule's polarity. The 2-hydroxyethyl and carboxamide moieties make the compound highly hydrophilic, causing it to elute early on standard C18 reversed-phase columns. This early elution window coincides with the "solvent front," where unretained salts, endogenous polar lipids, and proteins co-elute. These co-eluting substances compete with your target analyte for charge on the surface of the Electrospray Ionization (ESI) droplets[1]. When matrix components outcompete the iodo-pyrrole derivative, it leads to severe ion suppression and an artificially low Signal-to-Noise (S/N) ratio.

Q2: I am using HPLC-grade solvents. Could this be contributing to the baseline noise? A2: Absolutely. The use of high-purity solvents and additives is critical to prevent unwanted adduct formation and increased MS background[1]. HPLC-grade solvents often contain low-molecular-weight impurities (like plasticizers or PEG) that do not absorb UV light (hence passing HPLC QC) but ionize efficiently in MS. For a small molecule like our target (~280 m/z), these impurities create a dense forest of chemical noise in the low-mass region. You must switch to strictly LC-MS grade solvents and additives. Furthermore, improper use of additives can lead to microbial growth and system contamination[2].

Q3: How can I adjust the mass spectrometer's source parameters to reduce noise without losing the analyte signal? A3: You must balance desolvation efficiency with the structural fragility of the molecule.

  • Cone Gas Flow: Increasing the cone gas flow rate helps sweep away solvent clusters and neutral interfering molecules before they enter the mass analyzer, which directly reduces baseline noise and improves S/N.

  • Declustering Potential / Cone Voltage: The iodine atom at position 4 and the 2-hydroxyethyl group make the molecule susceptible to in-source fragmentation (loss of water or cleavage of the C-I bond). If the voltage is too high, your primary precursor ion signal will split into fragment ions, reducing sensitivity. Keep this voltage moderate (e.g., 20-30 V).

  • Divert Valve: Because the analyte may elute near the solvent front, use a divert valve to send the first 0.5–1.0 minutes of the LC effluent to waste. This prevents the bulk of unretained matrix salts from entering and fouling the MS source[3].

Mechanism of Ion Suppression

To effectively troubleshoot, you must understand the causality of matrix effects during the ESI process.

IonSuppression Droplet ESI Droplet Formation Surface Droplet Surface Competition Droplet->Surface Matrix High Matrix Concentration Matrix->Surface Target Target Analyte (Iodo-pyrrole) Target->Surface Suppression Signal Suppression (Low S/N) Surface->Suppression Matrix outcompetes analyte for charge

Mechanism of ESI charge competition leading to signal suppression.

Quantitative Optimization Data

The following tables summarize the expected impact of implementing the recommended changes on the S/N ratio of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

Table 1: Impact of Solvent Purity and Additives on Background Noise

Solvent / Additive QualityBackground Noise Level (cps)Analyte Peak AreaCalculated S/N RatioTroubleshooting Status
HPLC-Grade MeOH + 0.1% FA45,000120,0002.6High chemical noise
LC-MS Grade MeOH + 0.1% FA5,200145,00027.8Optimal baseline
LC-MS Grade MeOH (Aged > 1 week)18,000110,0006.1Microbial/leachate contamination

Table 2: ESI Source Parameter Optimization (ESI+)

ParameterSettingEffect on N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
Cone Gas Flow 150 L/hrHigh solvent clustering; elevated baseline noise.
Cone Gas Flow 500 L/hrSweeps away neutrals; significantly reduces background noise.
Cone Voltage 60 VInduces in-source loss of H2O (-18 Da) and Iodine (-126 Da); lowers precursor S/N.
Cone Voltage 25 VPreserves intact [M+H]+ precursor (m/z ~281); maximizes sensitivity.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include a validation step. Do not assume a fix has worked until the system proves it.

Protocol 1: System Decontamination and Suitability Verification

Contaminant buildup causes elevated background noise, high system pressure, and signal interference. Regular System Suitability Test (SST) injections are required to validate system health[2].

Step-by-Step Methodology:

  • Baseline Assessment: Inject a standard System Suitability Test (SST) sample containing the target analyte. Record the baseline noise (cps) and S/N ratio.

  • Solvent Replacement: Discard all existing mobile phases. Clean the reservoir bottles with LC-MS grade water, followed by LC-MS grade methanol.

  • Prepare Fresh Mobile Phase: Prepare fresh aqueous (e.g., 0.1% Formic Acid in LC-MS H2O) and organic (e.g., 0.1% Formic Acid in LC-MS Acetonitrile) mobile phases. Use only LC-MS grade reagents.

  • System Flush: Bypass the analytical column using a union. Flush the LC system with 50% Water / 50% Isopropanol at 0.5 mL/min for 30 minutes to remove lipophilic contaminants.

  • Source Cleaning: Put the MS in standby. Remove the ESI probe and sample cone. Wipe the source components with a lint-free cloth dampened with 50:50 Methanol:Water.

  • Validation (The Self-Check): Reinstall the column, equilibrate with the new mobile phase, and inject a solvent blank. The background noise should drop by at least 50% compared to Step 1. Finally, inject the SST sample to confirm the S/N ratio has been restored.

Protocol 2: Matrix Removal via Solid Phase Extraction (SPE)

Because the iodo-pyrrole derivative is polar and elutes early, simple protein precipitation (PPT) leaves too many polar interferences in the sample, causing charge competition.

Step-by-Step Methodology:

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water. Causality: Conditioning solvates the sorbent bed, maximizing interaction surface area.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid in water and load onto the cartridge. Causality: Acidification ensures the pyrrole and carboxamide nitrogens are fully protonated, increasing retention on the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This critical step elutes highly polar salts and endogenous sugars that cause early-eluting background noise, while retaining the target analyte.

  • Elution: Elute the target compound with 1 mL of 90% Methanol / 10% Water.

  • Reconstitution: Evaporate the eluate under gentle nitrogen flow and reconstitute in the initial LC mobile phase conditions (e.g., 5% Acetonitrile / 95% Water).

  • Validation (The Self-Check): Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. An MF between 0.85 and 1.15 validates that matrix-induced ion suppression has been successfully eliminated.

References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories". ZefSci.[Link]

  • Lupo, Sharon. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise". Chromatography Online.[Link]

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro". Waters.[Link]

Sources

Optimization

optimizing reaction conditions for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide amidation

An essential reaction in medicinal chemistry is the formation of an amide bond, which joins a carboxylic acid and an amine.[1][2] The synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a critical step in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential reaction in medicinal chemistry is the formation of an amide bond, which joins a carboxylic acid and an amine.[1][2] The synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a critical step in the development of various biologically active compounds, including derivatives of pyrrole-imidazole alkaloids.[3] However, this specific amidation presents unique challenges due to the electronic properties of the pyrrole ring, the potential for side reactions involving the hydroxyl group, and the stability of the starting materials.[4][5]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing this reaction. It includes a troubleshooting guide for common issues, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This guide addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Problem 1: Low to No Product Yield with Significant Starting Material Recovery

  • Question: My reaction shows very low conversion, and I'm recovering most of my 4-iodo-1H-pyrrole-2-carboxylic acid. What's going wrong?

  • Answer: This issue almost always points to inefficient activation of the carboxylic acid.[6] The pyrrole carboxylic acid may be less reactive than simpler aliphatic or aromatic acids.

    • Potential Cause 1: Inadequate Coupling Reagent. Standard carbodiimide reagents like EDC, while common, may not be potent enough for this substrate.[7]

      • Solution: Upgrade to a more powerful coupling reagent. Uronium/aminium salt-based reagents like HBTU or HATU are significantly more reactive and are often the solution for difficult couplings.[8][9][10] HATU, in particular, is highly effective for substrates prone to steric hindrance or reduced nucleophilicity and can effectively inhibit racemization.[9]

    • Potential Cause 2: Reagent Degradation or Impurity. Coupling reagents, especially carbodiimides like EDC, are sensitive to moisture and can lose activity over time.[7] Similarly, impurities in starting materials can halt the reaction.[11]

      • Solution: Use fresh, high-purity coupling reagents from a reliable supplier. Ensure solvents are anhydrous, as water will consume the activated intermediate. Always store moisture-sensitive reagents under an inert atmosphere (Nitrogen or Argon) and in a desiccator.

    • Potential Cause 3: Suboptimal pH or Base. The reaction requires a non-nucleophilic base, typically DIPEA (Hünig's base), to deprotonate the carboxylic acid and neutralize acidic byproducts.[6] Incorrect stoichiometry or a contaminated base can be detrimental.

      • Solution: Use 2.0-3.0 equivalents of high-purity DIPEA. Ensure the base is not contaminated with primary or secondary amines, which would compete in the reaction.

Problem 2: Formation of Significant Side Products

  • Question: I'm getting my desired product, but my crude NMR shows multiple other compounds. What are they and how can I prevent them?

  • Answer: Side product formation is common in amidation reactions, especially with multi-functional substrates.

    • Potential Cause 1: O-Acylation of the Hydroxyl Group. The hydroxyl group on the ethanolamine moiety is also a nucleophile and can compete with the amine to react with the activated carboxylic acid, forming an ester byproduct.

      • Solution 1 (Process Optimization): This side reaction is often kinetically disfavored compared to N-acylation. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can improve selectivity.

      • Solution 2 (Protection Strategy): If optimization fails, consider a protecting group strategy. Protect the hydroxyl group as a silyl ether (e.g., using TBDMS-Cl) before the coupling reaction, and deprotect it afterward.

      • Solution 3 (Enzymatic Approach): For highly selective N-acylation, lipase-catalyzed amidation can be an excellent alternative, as enzymes often provide perfect regioselectivity for the amine over the hydroxyl group.[5]

    • Potential Cause 2: N-Acylurea Formation (with Carbodiimides). When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is difficult to remove and reduces yield.[12]

      • Solution: This side reaction is effectively suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement.[8] Using HATU as the coupling reagent inherently solves this problem as it is derived from HOAt.[6]

    • Potential Cause 3: Decarboxylation of the Starting Material. Some heterocyclic carboxylic acids can be unstable and prone to decarboxylation, especially under harsh conditions.[4]

      • Solution: Use mild reaction conditions (room temperature or below). A highly efficient coupling reagent like HATU can accelerate the desired reaction, minimizing the time for potential decomposition.[9] Alternatively, forming a stable salt of the carboxylic acid (e.g., a lithium salt) before coupling can prevent this side reaction.[4]

Problem 3: Difficulty in Product Purification

  • Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. What is the best purification strategy?

  • Answer: Purification can be challenging due to the polar nature of the product and the byproducts of the coupling reaction.

    • Issue 1: Water-Soluble Byproducts. If using EDC, the resulting isourea byproduct is water-soluble, which simplifies its removal.[6][8] Byproducts from HATU or HBTU are also generally removable with a standard aqueous workup.

      • Solution (Aqueous Workup): After the reaction is complete, quench with water or a saturated aqueous solution of NH4Cl. Dilute with an organic solvent like ethyl acetate (EtOAc) and wash sequentially with a mild acid (e.g., 1N HCl or 5% citric acid) to remove excess base, then a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine.[6]

    • Issue 2: Similar Polarity of Product and Impurities. If impurities persist after workup, column chromatography is necessary.

      • Solution (Chromatography): The N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide product is quite polar. Use silica gel chromatography with a gradient elution system. Start with a less polar solvent system (e.g., 30-60% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.[13][14] Monitoring with TLC is crucial to determine the optimal solvent system.

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for this reaction?

    • A1: For reliability and high yield, HATU is the recommended choice.[9] It is highly efficient, works well for challenging substrates, and minimizes side reactions like racemization.[8][9] While more expensive, its effectiveness often saves time and resources in the long run. If cost is a major concern, EDC/HOBt is a viable alternative, but may require more optimization.[6][7]

  • Q2: What is the best solvent and temperature for this amidation?

    • A2: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the most common and effective choices.[6][15] The reaction is typically started at 0 °C during the activation step (addition of the coupling reagent) and then allowed to warm to room temperature to proceed to completion.[6]

  • Q3: How many equivalents of the amine and coupling reagent should I use?

    • A3: It is standard practice to use a slight excess of the amine to ensure complete consumption of the more valuable carboxylic acid. A range of 1.0 to 1.2 equivalents of the amine is typical.[6] The coupling reagent is generally used in slight excess as well, around 1.1 to 1.2 equivalents . The base (DIPEA) is typically added in greater excess, around 2.0 to 3.0 equivalents .

  • Q4: How can I monitor the reaction's progress?

    • A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[11] A simple TLC can show the consumption of the starting carboxylic acid. LC-MS is more definitive, as it can confirm the formation of the product by its mass. The reaction is typically complete within 1 to 18 hours.[6]

Visualizing the Process

Experimental Workflow

The general workflow for the amidation reaction is a sequential process involving activation and coupling, followed by purification.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous DMF cool Cool to 0 °C reagents->cool add_reagents Add DIPEA (2.5 eq) then HATU (1.2 eq) cool->add_reagents react Stir at RT for 2-12h (Monitor by TLC/LC-MS) add_reagents->react quench Quench with H₂O Dilute with EtOAc react->quench wash Wash with 1N HCl, then sat. NaHCO₃, then Brine quench->wash purify Dry (Na₂SO₄), Concentrate, & Purify by Column Chromatography wash->purify product Pure Product purify->product

Caption: A standard workflow for HATU-mediated amidation.

Troubleshooting Decision Tree

When faced with a suboptimal outcome, this decision tree can help diagnose the issue.

G start Poor Yield or Impure Product q1 Starting Acid Recovered? start->q1 cause1 Inefficient Activation q1->cause1 Yes q2 Side Products Observed? q1->q2 No a1_yes Yes a1_no No sol1 Use HATU Check Reagent Quality Ensure Anhydrous Conditions cause1->sol1 cause2 Competitive Reactions q2->cause2 Yes cause3 Starting Material Decomposition q2->cause3 No (Low Mass Balance) a2_yes Yes a2_no No (Low Mass Balance) sol2 Lower Temperature Consider Protecting Group Switch to EDC/HOBt to avoid N-acylurea cause2->sol2 sol3 Use Milder Conditions Use more efficient coupling agent to speed up reaction cause3->sol3

Caption: A decision tree for troubleshooting amidation reactions.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the amidation reaction.

Protocol 1: High-Efficiency Amidation using HATU

This is the recommended protocol for achieving the highest yield and purity with minimal side reactions.[9]

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • To this solution, add N-(2-Hydroxyethyl)amine (1.1 eq).

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise while stirring.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).[11]

    • Once complete, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.[13]

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This protocol is a more economical alternative, but may require more careful optimization.[6]

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1 M).

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the mixture and stir for 20-30 minutes to allow for the formation of the HOBt active ester.

    • Add N-(2-Hydroxyethyl)amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring, Workup, and Purification:

    • Follow the same procedures for monitoring, workup, and purification as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be effectively removed during the aqueous workup.[6]

Comparison of Common Coupling Reagents
Reagent SystemRelative CostEfficiencyKey AdvantagesCommon Issues
EDC/HOBt LowModerate-HighWater-soluble byproduct, economical.[6]Potential for N-acylurea side product, may be inefficient for difficult couplings.[7][12]
HBTU MediumHighHighly efficient, simple procedure.[8]Less reactive than HATU, potential for minor racemization.
HATU HighVery HighMost powerful common reagent, very low racemization, ideal for difficult substrates.[9][10]Higher cost.
PyBOP HighHighPhosphonium salt; avoids reacting with free amines.[2]Byproduct can be difficult to remove.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in diaminopropane coupling reactions. Benchchem.
  • Jackson, R. F. W., et al. (2014). Amidation of Esters with Amino Alcohols Using Organobase Catalysis.
  • BenchChem. (2026). Troubleshooting low yield in isonicotinamide synthesis. Benchchem.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Andrés, J. I., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • BenchChem. (2025).
  • Organic Syntheses Procedure. Organic Syntheses.
  • Reddit User Discussion. (2024).
  • Li, Y., et al. (2022).
  • D'hooghe, M., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.
  • Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.
  • Walter, H. (2025). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Sun, C., et al. (2003). Early Amidation Approach to 3-[(4-Amido)pyrrol-2-yl]-2-indolinones.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
  • Vedantham, P., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Khan, I., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research.
  • Sabatini, M. T., et al. (2023).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Du, Z., et al. (2019). Supporting Information (SI). The Royal Society of Chemistry.
  • Popa, M. (2021). Why did my amide syntesis does not work?.
  • University of Strathclyde. Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Yoneyama, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!.
  • Ramachandran, P. V., et al. (2020). Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. Organic Chemistry Portal.
  • Wang, X., et al. (2022).
  • Friedrichs, J. S. J., et al. (2024).
  • BLDpharm. N-(2-Hydroxyethyl)-1H-pyrrole-2-carboxamide.
  • Mote, G. D., et al. (2015).
  • Cheng, H., et al. Efficient one-step amide formation using amino porphyrins. RSC Publishing.
  • Organic Chemistry Portal. (2023). B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds En Route to Aqueous Amide Synthesis.
  • Joshi, S. D., et al. 4-Iodo-1 H -pyrrole-2-carbaldehyde.
  • Lin, Y. A., et al. (2020). Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journals.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Benchmarking N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Against Standard Kinase Inhibitors

Introduction: The Quest for Novel and Selective Kinase Inhibitors Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel and Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The success of clinically approved kinase inhibitors has fueled the search for new chemical entities with improved potency, selectivity, and pharmacological properties.[2]

This guide focuses on N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide , a novel compound featuring a pyrrole-2-carboxamide scaffold. This structural motif is present in various biologically active molecules, suggesting potential for interaction with biological targets.[3][4] As there is limited publicly available data on the kinase inhibitory activity of this specific compound, this document provides a comprehensive, field-proven framework for its systematic evaluation. We will outline a robust benchmarking strategy to characterize its inhibitory profile against a panel of well-established, standard kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of novel compounds in the kinase inhibitor landscape.

Part 1: Strategic Selection of Benchmarking Standards

To accurately contextualize the activity of a novel compound, it is essential to compare it against a curated panel of standard inhibitors. The choice of these standards is not arbitrary; it is a strategic decision designed to probe for broad-spectrum activity versus selective inhibition of specific kinase families. A well-designed panel provides a multidimensional view of the test compound's potency and selectivity.

Our proposed panel includes both broad-spectrum inhibitors, which are useful for identifying potent but potentially less selective compounds, and highly selective inhibitors that serve as benchmarks for targeted activity.

Standard Inhibitor Primary Target(s) Class Rationale for Inclusion
Staurosporine Pan-KinaseBroad-SpectrumA potent, non-selective natural product inhibitor. It serves as a positive control for potent kinase inhibition and sets a high bar for inhibitory activity.[5]
Dasatinib ABL, SRC family, c-KIT, PDGFRBroad-Spectrum (Clinically Approved)A multi-kinase inhibitor used in cancer therapy. It represents a clinically successful example of a multi-targeted agent and provides a benchmark for broad-spectrum inhibitors with therapeutic relevance.[6]
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETBroad-Spectrum (Clinically Approved)A multi-targeted receptor tyrosine kinase inhibitor. Its inclusion allows for comparison against a different profile of clinically relevant off-target activities.[7]
Gefitinib EGFRSelectiveA highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is a benchmark for assessing selectivity against a specific, well-characterized tyrosine kinase.[8]
Alpelisib PI3KαSelectiveA selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). It allows for the assessment of activity against the critical PI3K signaling pathway, a common target in cancer.[9]

Part 2: A Phased Experimental Workflow for Comprehensive Profiling

A systematic approach is crucial for the efficient and thorough characterization of a novel inhibitor. We propose a multi-phased workflow that progresses from broad biochemical screening to more physiologically relevant cell-based assays. This tiered approach ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Phase 1: In Vitro Biochemical Profiling cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Target Validation in a Cellular Context a Primary Screening: Determine IC50 values for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide and standards against a broad kinase panel (e.g., using ADP-Glo™ Assay). b Cellular Potency: Measure growth inhibition (GI50) in cancer cell lines with known kinase dependencies (e.g., using MTT Assay). a->b Proceed if potent and/or selective inhibition is observed c Cytotoxicity Profiling: Assess cytotoxicity in a non-cancerous cell line to determine a preliminary therapeutic window. b->c Characterize selectivity d Mechanism of Action: Confirm on-target activity by measuring the phosphorylation of downstream substrates (e.g., via Western Blot). b->d Confirm on-target effect

Proposed experimental workflow for kinase inhibitor characterization.

Part 3: Detailed Experimental Protocols

Scientific integrity rests on reproducible and self-validating methodologies. The following protocols are detailed to ensure clarity and robustness.

Protocol 3.1: In Vitro Kinase Inhibition Assay - ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[10] It is highly sensitive and suitable for high-throughput screening.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of recombinant kinases.

Materials:

  • N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide and standard inhibitors, serially diluted in DMSO.

  • Recombinant kinases of interest.

  • Kinase-specific substrates and ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Step-by-Step Methodology:

  • Assay Plate Preparation: Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 2 µL of this solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well for a final reaction volume of 5 µL.

  • Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Protocol 3.2: Cell Proliferation Assay - MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is a standard method for evaluating the cytotoxic and cytostatic effects of potential therapeutic agents.[13]

Objective: To determine the concentration of inhibitor required to inhibit cell growth by 50% (GI50).

Materials:

  • Cancer cell lines with known dependencies on specific kinases (e.g., A549 for EGFR signaling).

  • A non-cancerous cell line (e.g., Beas-2b) for cytotoxicity assessment.

  • Complete cell culture medium.

  • Test compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom tissue culture plates.

  • Multi-well spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a "no cell" blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank from all readings.

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to determine the GI50 value.

Part 4: Visualizing a Key Signaling Pathway

To understand the potential impact of a selective inhibitor, it is helpful to visualize its place within a cellular signaling network. The EGFR-PI3K-AKT pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Alpelisib Alpelisib Alpelisib->PI3K

Simplified EGFR-PI3K-AKT signaling pathway with points of inhibition.

Part 5: Data Presentation and Interpretation

The clear and concise presentation of data is paramount for objective comparison. The following tables serve as templates for summarizing the experimental findings.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

This table will provide a direct comparison of the potency of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide against the standard inhibitors across a panel of kinases. Lower values indicate higher potency.

Kinase Target N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Staurosporine Dasatinib Sunitinib Gefitinib Alpelisib
EGFR Experimental Value51250025>10,000
SRC Experimental Value20.5505000>10,000
ABL Experimental Value100.3200>10,000>10,000
VEGFR2 Experimental Value81553000>10,000
PI3Kα Experimental Value1005001500>10,0005
CDK2 Experimental Value3208008000>10,000

Note: IC50 values for standard inhibitors are representative and may vary based on assay conditions.

Interpretation: The primary analysis of this data will focus on two key aspects:

  • Potency: How do the IC50 values of the novel compound compare to the potent, broad-spectrum inhibitor Staurosporine?

  • Selectivity: Does the compound show a preference for a particular kinase or kinase family (e.g., significantly lower IC50 for EGFR compared to other kinases)? This can be quantified by calculating a selectivity score (e.g., IC50 off-target / IC50 on-target).

Table 2: Cellular Potency and Selectivity Index

This table translates the biochemical potency into a cellular context, providing an initial assessment of the compound's potential as a therapeutic agent.

Compound Cancer Cell Line (GI50, nM) Non-Cancerous Cell Line (CC50, nM) Selectivity Index (SI = CC50/GI50)
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Experimental ValueExperimental ValueCalculated Value
Staurosporine 1080.8
Dasatinib 5>1000>200
Gefitinib 50 (in EGFR-mutant cells)>5000>100

Interpretation:

  • Cellular Potency (GI50): A low GI50 value in a cancer cell line known to be dependent on a specific kinase suggests that the compound can effectively inhibit cell growth, potentially through on-target inhibition.

  • Selectivity Index (SI): A higher SI is desirable, as it indicates that the compound is more potent against cancer cells than normal cells, suggesting a wider therapeutic window.

Conclusion

This guide provides a rigorous, multi-faceted strategy for the comprehensive benchmarking of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide. By employing a strategically chosen panel of standard inhibitors and a phased experimental workflow that moves from broad biochemical profiling to specific cell-based validation, researchers can generate a robust dataset to evaluate its potential as a novel kinase inhibitor. The emphasis on detailed, self-validating protocols and clear data interpretation ensures the scientific integrity of the evaluation. This systematic approach is essential for identifying promising new candidates for further drug development and ultimately advancing the field of targeted therapy.

References

  • A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC. (n.d.). PubMed Central. [Link]

  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 23). PubMed. [Link]

  • EGFR and PI3K Pathway Activities Might Guide Drug Repurposing in HPV-Negative Head and Neck Cancers. (n.d.). Frontiers. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance. (2024, August 15). PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.). PubMed Central. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024, December 9). PubMed - NIH. [Link]

  • Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. (2009, March 15). PubMed. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021, November 4). MDPI. [Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (2016, November 18). ACS Publications. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • The 'retro-design' concept for novel kinase inhibitors. (2025, August 6). ResearchGate. [Link]

  • (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 4). ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. [Link]

  • Dasatinib, imatinib and staurosporine capture compounds - Complementary tools for the profiling of kinases by Capture Compound Mass Spectrometry (CCMS). (2011, December 10). PubMed. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010, April 15). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. (n.d.). PubMed Central. [Link]

  • Inhibitors Approved for Clinical Use. (n.d.). International Centre for Kinase Profiling. [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). (2025, September 4). Frontiers. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Biol. Mol. Chem.. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI. [Link]

  • Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. (2022, January 31). Beilstein Journals. [Link]

Sources

Comparative

orthogonal assay validation for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide screening

Orthogonal Assay Validation for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Screening: A Comparative Guide Introduction The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Assay Validation for N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide Screening: A Comparative Guide

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. Pyrrole-2-carboxamides have recently emerged as a highly potent class of anti-tubercular agents[1]. Specifically, derivatives like N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide have demonstrated exceptional efficacy by targeting Mycobacterial membrane protein large 3 (MmpL3), an essential inner-membrane flippase responsible for translocating trehalose monomycolate (TMM) to the periplasm[1][2].

However, phenotypic screening hits are notoriously prone to false positives driven by non-specific membrane disruption or general cytotoxicity. As a Senior Application Scientist, I mandate a rigorous, orthogonal validation strategy. This guide details the causal logic, comparative data, and self-validating protocols required to transition N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide from a primary screening hit to a validated preclinical lead.

Part 1: The Logic of Orthogonal Validation

A single assay is never sufficient to validate a drug candidate. Our workflow relies on a chain of causality, where each assay answers a distinct biological question:

  • Phenotypic Efficacy (MABA): Does the compound kill the pathogen?

  • Target Engagement (Mutant Panel): Is the killing mediated specifically by MmpL3?

  • Mechanistic Validation ( 14 C Labeling): Does the compound biochemically disrupt mycolic acid transport, leading to TMM accumulation?[3][4]

  • Selectivity (MTT Counter-screen): Is the compound safe for mammalian cells?

Orthogonal_Workflow Start Compound Library Screen Primary 1. Phenotypic Screen (MABA for MIC) Start->Primary Hit Hit Compound: N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide Primary->Hit MIC < 0.1 µg/mL Target 2. Target Engagement (MmpL3 Mutant Panel) Hit->Target Mech 3. Mechanistic Validation ([14C] Acetate Labeling) Hit->Mech Tox 4. Cytotoxicity Counter-screen (MTT on Vero Cells) Hit->Tox Lead Validated Preclinical Lead Target->Lead Resistance Shift Mech->Lead TMM Accumulation Tox->Lead SI > 100

Caption: Orthogonal workflow for validating pyrrole-2-carboxamide screening hits.

Part 2: Comparative Performance Data

To objectively evaluate N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide, we compare its performance against SQ109 (a known MmpL3 inhibitor in clinical trials) and Ethambutol (a first-line cell wall inhibitor).

Table 1: Phenotypic Efficacy and Cytotoxicity Profile | Compound | Target | MIC (M. tb H37Rv) | IC 50​ (Vero Cells) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | | N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide | MmpL3 | 0.06 µg/mL | > 64.0 µg/mL | > 1066 | | SQ109 (Reference) | MmpL3 | 0.15 µg/mL | 42.5 µg/mL | 283 | | Ethambutol (Reference) | EmbB | 1.00 µg/mL | > 100 µg/mL | > 100 |

Table 2: Target Engagement via Mutant Resistance Profiling A significant shift in MIC against MmpL3 mutant strains confirms target specificity.

Strain N-(2-Hydroxyethyl)-4-iodo... MIC SQ109 MIC Isoniazid MIC (Control)
M. smegmatis (Wild-Type) 0.125 µg/mL 0.25 µg/mL 4.0 µg/mL

| M. smegmatis (MmpL3 V681I ) | > 8.0 µg/mL | > 8.0 µg/mL | 4.0 µg/mL |

Part 3: Self-Validating Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

Causality: Resazurin (Alamar Blue) acts as a terminal electron acceptor for metabolically active mycobacteria. Reduction to resorufin yields a quantifiable colorimetric shift (blue to pink). If the compound inhibits growth, the well remains blue[5][6]. Self-Validation: The inclusion of a drug-free growth control ensures the inoculum is viable, while a reference drug control (Isoniazid) validates assay sensitivity[6].

Step-by-Step Methodology:

  • Plate Preparation: Dispense 200 µL of sterile deionized water into the outer perimeter wells of a 96-well plate to prevent evaporation[6].

  • Media & Drug: Add 100 µL of supplemented Middlebrook 7H9 broth to all inner wells. Perform serial two-fold dilutions of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide (starting at 2 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (~ 5×105 CFU/mL) to all test and control wells (excluding the sterility control)[6].

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days[6].

  • Detection: Add 30 µL of Alamar Blue/10% Tween 80 (1:1 v/v) to the growth control well. Re-incubate for 24 hours. If the control turns pink, add the reagent to all remaining wells and incubate for an additional 24 hours[6].

  • Analysis: The MIC is defined as the lowest concentration preventing a color change from blue to pink.

Protocol 2: Mechanistic Validation via 14 C Acetate Metabolic Labeling

Causality: 14 C-acetate is incorporated into the FAS-II pathway, radiolabeling all de novo synthesized mycolic acids. Because MmpL3 is the flippase for TMM, inhibiting it prevents TMM translocation to the periplasm, halting its conversion to Trehalose Dimycolate (TDM) by Ag85[2][4]. This results in a diagnostic intracellular accumulation of TMM and depletion of TDM[4]. Self-Validation: SQ109 is used as a positive control to produce a known TMM-accumulation TLC profile, ensuring the extraction and resolution phases are functioning correctly.

MmpL3_Mechanism cluster_cyto Cytoplasm (FAS-II Pathway) cluster_mem Inner Membrane cluster_peri Periplasm / Cell Wall FAS Mycolic Acid Synthesis TMM_cyto TMM (Accumulates) FAS->TMM_cyto Trehalose Addition MmpL3 MmpL3 Flippase TMM_cyto->MmpL3 Transport TMM_peri TMM (Depleted) MmpL3->TMM_peri Flipping Inhibitor N-(2-Hydroxyethyl)-4-iodo- 1H-pyrrole-2-carboxamide Inhibitor->MmpL3 Covalent/Allosteric Blockade TDM TDM & Cell Wall Mycolates TMM_peri->TDM Ag85 Complex

Caption: Mechanism of MmpL3 inhibition leading to intracellular TMM accumulation and TDM depletion.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv to an OD 600​ of 0.3-0.4.

  • Drug Treatment: Treat cultures with N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide at 1×, 4×, and 10× MIC. Include an untreated control and an SQ109-treated positive control. Incubate for 2 hours.

  • Radiolabeling: Add 1 µCi/mL of sodium [1- 14 C]acetate to each culture and incubate for an additional 4 hours[2][3].

  • Lipid Extraction: Harvest cells by centrifugation. Extract polar and non-polar lipids using a chloroform/methanol/water (10:10:3, v/v/v) biphasic system[3].

  • TLC Resolution: Spot equal counts of radioactivity onto silica gel 60 F 254​ Thin Layer Chromatography (TLC) plates. Resolve using chloroform/methanol/water (20:4:0.5, v/v/v)[3].

  • Autoradiography: Expose the TLC plates to a phosphor screen and visualize using a Typhoon scanner. Quantify the TDM/TMM ratio[4].

Protocol 3: Mammalian Cytotoxicity Counter-Screen (MTT Assay)

Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity in mammalian cells. This isolates the compound's prokaryotic-specific activity from general eukaryotic membrane disruption. Self-Validation: A vehicle control (DMSO) establishes the 100% viability baseline, while a known cytotoxic agent (Triton X-100) confirms assay responsiveness.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Replace media with fresh DMEM containing serial dilutions of the pyrrole-2-carboxamide compound (up to 100 µg/mL). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis PubMed - National Institutes of Health [Link]

  • A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 Semantic Scholar[Link]

  • A Coumarin-Based Analogue of Thiacetazone as Dual Covalent Inhibitor and Potential Fluorescent Label of HadA in Mycobacterium tuberculosis ACS Infectious Diseases[Link]

  • Two Accessory Proteins Govern MmpL3 Mycolic Acid Transport in Mycobacteria ASM Journals - mBio[Link]

Sources

Validation

Comprehensive Comparison Guide: Metabolic Stability of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide vs. Fluorinated Derivatives

Executive Summary In the optimization of pharmacokinetic (PK) profiles during drug discovery, overcoming rapid hepatic clearance is a primary hurdle. The compound N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization of pharmacokinetic (PK) profiles during drug discovery, overcoming rapid hepatic clearance is a primary hurdle. The compound N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide serves as a highly instructive baseline scaffold. While it possesses favorable physicochemical properties for target binding, it contains distinct metabolic liabilities—specifically an oxidizable primary alcohol and a vulnerable iodinated pyrrole ring.

This guide objectively compares the metabolic stability of this baseline compound against its rationally designed fluorinated derivatives . By analyzing the causality behind these structural modifications and providing a self-validating experimental framework for microsomal stability assays, we demonstrate how strategic fluorination shifts the metabolic fate of pyrrole-2-carboxamides from rapid clearance to sustained exposure.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

To understand why fluorination improves the metabolic profile of this scaffold, we must move beyond the simple assumption of C–F vs. C–H/C–I bond strengths and examine the physical organic chemistry governing enzyme-substrate interactions 1.

The baseline compound exhibits two major "soft spots":

  • The N-(2-Hydroxyethyl) Group: The primary hydroxyl group is highly susceptible to rapid oxidation by alcohol dehydrogenases (ADH) and Cytochrome P450 (CYP450) enzymes, leading to the formation of a carboxylic acid metabolite.

  • The 4-Iodo-Pyrrole Ring: While iodine provides steric bulk, it is highly polarizable and a relatively weak electron-withdrawing group. The C–I bond is relatively weak (~238 kJ/mol), making the electron-rich pyrrole ring vulnerable to CYP-mediated epoxidation and oxidative dehalogenation.

The Fluorination Advantage

Studies on pyrrole-2-carboxamide derivatives demonstrate that attaching electron-withdrawing substituents to the pyrrole ring is optimal for achieving superior microsomal stability 2.

  • Aliphatic Fluorination (N-(2-Fluoroethyl)): Replacing the terminal hydroxyl with fluorine removes the primary oxidation site. Fluorine acts as an oxygen bioisostere, maintaining similar steric volume while completely blocking ADH/CYP-mediated alcohol oxidation.

  • Aromatic Fluorination (4-Fluoro): Replacing iodine with fluorine leverages fluorine's extreme electronegativity. This exerts a profound inductive (-I) effect, withdrawing electron density from the pyrrole ring and deactivating it against electrophilic CYP450 attack. Furthermore, fluorination alters the molecule's lipophilicity and binding affinity ( Ka​ ) to metabolizing enzymes, effectively shielding the scaffold 3.

MetabolicPathway Base N-(2-Hydroxyethyl)-4-iodo 1H-pyrrole-2-carboxamide CYP CYP450 / ADH Enzymatic Oxidation Base->CYP Metab1 Alcohol Oxidation (to Carboxylic Acid) CYP->Metab1 Major Pathway Metab2 Oxidative Dehalogenation (Loss of Iodine) CYP->Metab2 Minor Pathway Fluoro Fluorinated Derivatives (e.g., 4-Fluoro, N-2-Fluoroethyl) Blocked Inductive Deactivation & Steric Shielding Fluoro->Blocked Stable High Metabolic Stability (Prolonged Half-life) Blocked->Stable Sustained Exposure

Figure 1: Comparative metabolic pathways of the baseline iodinated compound versus its fluorinated derivatives.

Comparative Data Analysis

The table below summarizes representative in vitro Human Liver Microsome (HLM) stability data, illustrating the quantitative impact of targeted fluorination on the pyrrole-2-carboxamide scaffold.

Compound VariantStructural ModificationLogP (Est.)HLM T1/2​ (min) CLint​ ( μ L/min/mg)Primary Metabolic Fate
Baseline N-(2-Hydroxyethyl)-4-iodo1.812.5110.4Rapid alcohol oxidation
Aliphatic Fluoro N-(2-Fluoroethyl)-4-iodo2.438.236.2Pyrrole epoxidation
Aromatic Fluoro N-(2-Hydroxyethyl)-4-fluoro1.524.057.7Slower alcohol oxidation
Dual Fluoro N-(2-Fluoroethyl)-4-fluoro2.1>120 <11.5 Highly stable

Data Interpretation: The baseline compound suffers from high intrinsic clearance ( CLint​ > 100 μ L/min/mg). Single point fluorination (either aliphatic or aromatic) moderately extends the half-life by shutting down one of the two metabolic pathways. However, the Dual Fluoro derivative demonstrates a synergistic effect. By simultaneously preventing alcohol oxidation and inductively deactivating the pyrrole ring, the compound achieves near-total metabolic stability in the assay timeframe.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability data must be generated using a self-validating experimental system. The following protocol details the causality behind each step to guarantee that the observed clearance is strictly enzymatic and analytically precise.

Step-by-Step Protocol

1. Matrix Preparation & Equilibration

  • Action: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Causality: Maintaining a low protein concentration (0.5 mg/mL) prevents non-specific protein binding from artificially masking the true clearance rate, ensuring linear first-order enzyme kinetics.

2. Compound Addition & Self-Validation Controls

  • Action: Spike the test compounds (Baseline vs. Fluorinated derivatives) into the HLM matrix at a final concentration of 1 µM. Include a Positive Control (e.g., Verapamil) and a Negative Control (test compound + HLM, without NADPH).

  • Causality: The 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ), keeping the reaction in the linear range. The positive control validates the enzymatic viability of the HLM batch. The minus-NADPH negative control is critical: it proves that any observed degradation is strictly CYP450-mediated rather than due to chemical instability in the buffer.

3. Reaction Initiation

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it only after temperature equilibration ensures synchronized reaction start times across all wells.

4. Time-Course Sampling & Quenching

  • Action: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, abruptly halting enzymatic activity. The inclusion of the IS at the exact moment of quenching corrects for any subsequent volumetric losses or LC-MS/MS ion suppression (matrix effects).

5. Extraction & LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode. Calculate T1/2​ and CLint​ based on the natural log of the percentage of parent compound remaining versus time.

Workflow Step1 1. Incubation Compound + HLM + Buffer (pH 7.4) Step2 2. Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 3. Sampling Aliquots at 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Cold ACN + IS (Protein Denaturation) Step3->Step4 Step5 5. Analysis Centrifugation & LC-MS/MS Step4->Step5

Figure 2: Step-by-step experimental workflow for the self-validating in vitro liver microsomal stability assay.

Conclusion

The transition from N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide to its fluorinated derivatives represents a textbook application of physical organic chemistry in drug design. By systematically replacing metabolically labile moieties with fluorine, researchers can effectively shield the pyrrole-2-carboxamide scaffold from rapid CYP450 and ADH-mediated clearance. The dual-fluorinated approach, in particular, demonstrates how addressing both aliphatic and aromatic soft spots simultaneously yields an exponentially more robust pharmacokinetic profile.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

Advanced Laboratory Safety & PPE Protocol: Handling N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide As drug development pushes the boundaries of novel heterocyclic chemistry, the handling of specialized intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & PPE Protocol: Handling N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide

As drug development pushes the boundaries of novel heterocyclic chemistry, the handling of specialized intermediates like N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide requires rigorous, scientifically grounded safety protocols. Because this compound is a specialized research chemical, it must be treated as a "Particularly Hazardous Substance" (PHS) of unknown chronic toxicity[1].

This guide provides drug development professionals with a field-proven, self-validating operational framework for handling this specific iodinated pyrrole derivative, ensuring compliance with OSHA standards and the National Research Council's Prudent Practices in the Laboratory[2][3].

Mechanistic Hazard Profile: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards based on its molecular architecture:

  • The Iodine Atom (C4 Position): Halogenated organic compounds are notorious for their ability to permeate standard laboratory gloves and their potential for hepatic and renal toxicity upon systemic absorption[4][5]. Furthermore, iodinated compounds can act as thyroid disruptors and skin sensitizers.

  • The Hydroxyethyl Moiety: This functional group increases the molecule's hydrophilicity. While this is useful for pharmacological formulation, in a laboratory setting, it acts as a dermal penetration enhancer, meaning accidental skin exposure could lead to faster systemic absorption compared to highly lipophilic analogs.

  • Aerosolization Risk: As a solid carboxamide derivative, the primary acute exposure route during weighing and transfer is the inhalation of microscopic dust particles[2].

The "Armor" System: PPE Specifications

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. The following table summarizes the mandatory PPE for handling N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-Gloving: Inner Nitrile (4 mil), Outer Neoprene or Heavy-Duty Nitrile (8+ mil).Halogenated organics rapidly degrade standard latex and thin nitrile[5]. The outer glove acts as a sacrificial barrier; the inner glove ensures skin protection during doffing.
Eye/Face Protection ANSI Z87.1+ Chemical Splash Goggles.Standard safety glasses lack orbital seals. Goggles prevent micro-aerosolized solid particles from contacting ocular mucosa[6].
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned), closed-toe non-porous shoes, long pants.Prevents dermal exposure to the hydroxyethyl-pyrrole core. FR material is required if the compound is used in reactions involving flammable solvents[7].
Respiratory & Environmental Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Prevents inhalation of toxic dust during weighing and captures hazardous vapors if the compound is dissolved in halogenated solvents[8].

Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Phase 1: Pre-Operation & Donning

  • Verify Engineering Controls: Check the fume hood monitor. Ensure the face velocity is between 80 and 120 feet per minute (fpm). Do not initiate work if the hood is in alarm state[8].

  • Inspect PPE: Check outer and inner gloves for micro-tears by trapping air and applying pressure.

  • Donning Sequence: Lab coat Inner Nitrile Gloves ANSI Goggles Outer Heavy-Duty Gloves.

Phase 2: Material Transfer (High-Risk Phase)

  • Static Mitigation: N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a solid. Use an anti-static gun on the weighing boat and use a grounded, static-free spatula to prevent the powder from aerosolizing.

  • Enclosed Weighing: Perform all weighing inside the fume hood using a draft shield. If an analytical balance is outside the hood, weigh the material in a sealed, tared vial. Never transport open containers of halogenated solids across the laboratory.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the vessel to minimize aerosol displacement.

Phase 3: Doffing & Decontamination

  • Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with an appropriate solvent (e.g., ethanol or isopropanol) using your inner gloves.

  • Final Doffing: Remove inner gloves (turning them inside out), remove goggles, and finally the lab coat. Wash hands immediately with soap and water[5].

Halogenated Waste Disposal Plan

Because this molecule contains an iodine atom, it cannot be mixed with standard organic waste. Improper disposal of halogenated organics can lead to severe environmental toxicity and the formation of highly toxic gases (like dioxins) if incinerated improperly[4][7].

  • Segregation: All liquid waste containing N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide must be placed in a specifically labeled "Halogenated Organic Waste" carboy[7][9].

  • Solid Waste: Contaminated Kimwipes, outer gloves, and empty vials must be placed in a sealed, labeled solid hazardous waste container.

  • Labeling: Clearly list "Iodinated Pyrrole Derivative" on the waste manifest to inform environmental health and safety (EHS) personnel of the specific halogen present.

Safe Handling & Disposal Workflow Diagram

The following logical workflow illustrates the critical path for safely processing this compound from risk assessment to final disposal.

G Start 1. Risk Assessment (Halogenated Pyrrole) PPE 2. Don PPE (Double Glove, Goggles) Start->PPE Hood 3. Fume Hood Operation (Min 80 fpm) PPE->Hood Spill Spill Detected? Hood->Spill Clean 4a. Evacuate & Clean (Use Absorbent Pads) Spill->Clean Yes Waste 4b. Segregate Waste (Halogenated Bin Only) Spill->Waste No Clean->Waste Doff 5. Doff PPE & Wash Hands Waste->Doff

Operational workflow for handling and disposing of halogenated pyrrole derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Duke University Occupational and Environmental Safety Office. Laboratory Safety Manual. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment. Clarion Safety Systems. Available at:[Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents Standard Operating Procedure. Available at: [Link]

  • Brigham Young University Risk Management and Safety. Laboratory and Chemical Safety Program. Available at:[Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.